(S)-2-Bromooctane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJHYGJLHCGQHQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152315 | |
| Record name | sec-Octyl bromide, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-24-8 | |
| Record name | sec-Octyl bromide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Octyl bromide, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEC-OCTYL BROMIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A2KWD38T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Bromooctane: A Chiral Building Block for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromooctane is a chiral alkyl halide of significant interest in the fields of organic chemistry and drug development. Its importance lies in its role as a versatile chiral building block for the stereoselective synthesis of complex molecules. The presence of a stereocenter at the second carbon atom allows for the introduction of a specific chirality into a target molecule, which is a critical consideration in the development of pharmaceuticals, where the enantiomeric form of a drug can dictate its pharmacological activity and safety profile. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, stereospecific synthesis, and applications of this compound in asymmetric synthesis.
Chemical Identity and Physicochemical Properties
This compound is the (S)-enantiomer of 2-bromooctane. Its fundamental chemical and physical properties are summarized in the table below. It is important to note that some of the listed physical properties have been reported for the racemic mixture of 2-bromooctane.
| Identifier | Value |
| CAS Number | 1191-24-8[1] |
| Molecular Formula | C₈H₁₇Br[1] |
| Molecular Weight | 193.13 g/mol [1] |
| IUPAC Name | (2S)-2-bromooctane |
| Synonyms | (S)-(+)-2-Bromooctane |
| Appearance | Colorless liquid |
| Boiling Point | 190.8 ± 8.0 °C at 760 mmHg[2] |
| Density | 1.1 ± 0.1 g/cm³[2] |
| Refractive Index | 1.450[2] |
| Flash Point | 56.1 ± 10.4 °C[2] |
| Stability | Stable, but may be light sensitive. Incompatible with strong oxidizing agents. Combustible.[2] |
Stereospecific Synthesis of this compound
The enantiomerically pure this compound is most effectively synthesized via a stereospecific S(_N)2 reaction, starting from the chiral alcohol with the opposite configuration, (R)-2-octanol. The use of phosphorus tribromide (PBr₃) is a well-established and efficient method for this transformation, as it proceeds with a clean inversion of stereochemistry.
Reaction Mechanism: S(_N)2 Inversion
The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must first be converted into a good leaving group. Phosphorus tribromide acts as the activating agent. The oxygen atom of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a protonated phosphite ester intermediate. This intermediate is an excellent leaving group. The bromide ion, now acting as a nucleophile, attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This concerted, single-step process results in the inversion of the stereochemical configuration at the chiral center.
Caption: SN2 mechanism for the synthesis of this compound.
Experimental Protocols
Representative Protocol: Synthesis of this compound from (R)-2-Octanol
Materials:
-
(R)-2-octanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve (R)-2-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) dropwise from the dropping funnel to the stirred solution of (R)-2-octanol. The addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one to two hours. Then, let it warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.
Caption: General workflow for the synthesis and purification.
Applications in Asymmetric Synthesis
This compound is a valuable electrophile in S(_N)2 reactions for the construction of chiral molecules. Its reaction with various nucleophiles, such as amines, azides, cyanides, and thiolates, allows for the introduction of the (R)-oct-2-yl moiety with a predictable inversion of stereochemistry. This makes it a reliable tool for asymmetric synthesis in the development of pharmaceutical intermediates and other fine chemicals.
For example, the reaction of this compound with sodium azide would yield (R)-2-azidooctane, which can be further reduced to the corresponding chiral amine. Similarly, reaction with sodium cyanide would produce (R)-2-cyanooctane. These transformations are fundamental in building more complex chiral structures.
Analytical Methods for Enantiomeric Purity Determination
The enantiomeric purity of the synthesized this compound is a critical parameter. Chiral Gas Chromatography (GC) is a robust and widely used analytical technique for determining the enantiomeric excess (ee) of volatile chiral compounds like this compound.
Representative Protocol: Chiral Gas Chromatography
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is typically used for the separation of halogenated alkane enantiomers.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An example program could be: Initial temperature of 50°C, hold for 2 minutes, then ramp up at 5°C/min to 150°C, and hold for 5 minutes.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent like hexane or diethyl ether.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.
Signaling Pathways and Biological Activity
It is important for researchers and drug development professionals to note that this compound is primarily utilized as a synthetic intermediate and a chiral building block. As of the current scientific literature, there is no significant body of research detailing the direct interaction of this compound with specific biological signaling pathways or its intrinsic biological activity.
The biological relevance of this compound is indirect; it serves as a precursor for the synthesis of more complex, biologically active molecules. The octyl group introduced via this compound can contribute to the lipophilicity of the final molecule, potentially influencing its pharmacokinetic properties such as membrane permeability and bioavailability. The specific signaling pathways that are ultimately modulated would be dependent on the final molecular structure of the active pharmaceutical ingredient (API) synthesized using this chiral intermediate. Therefore, the focus of biological investigation would be on the final compound rather than on this compound itself.
Conclusion
This compound is a key chiral intermediate in organic synthesis, providing a reliable method for introducing a stereocenter into a molecule. Its synthesis via an S(_N)2 reaction from (R)-2-octanol is a classic example of stereospecific synthesis with inversion of configuration. For researchers in drug development, understanding the synthesis and reactivity of this compound is crucial for the design and construction of enantiomerically pure pharmaceutical compounds. While its direct biological activity is not a current area of research, its role as a precursor to potentially bioactive molecules underscores its importance in medicinal chemistry.
References
An In-depth Technical Guide to the Physical Properties of Enantiomerically Pure 2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of the enantiomers of 2-bromooctane, a chiral alkyl halide of significant interest in stereoselective synthesis and as a building block in the development of pharmaceutical agents. Understanding the distinct properties of the (R)- and (S)-enantiomers is crucial for their separation, characterization, and application in stereospecific reactions.
Core Physical Properties
Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light. Properties such as boiling point, density, and refractive index are therefore expected to be the same for both (R)- and (S)-2-bromooctane. However, their optical rotations are equal in magnitude but opposite in direction.
Data Presentation
The following table summarizes the key physical properties of the enantiomers of 2-bromooctane. Due to slight variations in reported values across different sources, a range is provided for specific rotation to reflect the available literature data.
| Physical Property | (R)-2-Bromooctane | This compound | Racemic (±)-2-Bromooctane |
| Specific Rotation ([α]D) | -34.25° to -36° | +34.25° to +39.6° | 0° |
| Boiling Point (°C) | 190-191 (at 760 mmHg) | 190-191 (at 760 mmHg) | 190-191 (at 760 mmHg)[1] |
| Density (g/cm³) | 1.105 (at 25°C) | 1.105 (at 25°C) | ~1.099 (at 20°C)[1] |
| Refractive Index (nD) | 1.450 (at 20°C) | 1.450 (at 20°C) | 1.450 (at 20°C)[2] |
| Molecular Formula | C₈H₁₇Br | C₈H₁₇Br | C₈H₁₇Br |
| Molecular Weight ( g/mol ) | 193.13 | 193.13 | 193.13 |
Relationship Between Enantiomers and Physical Properties
The fundamental relationship between the enantiomers of 2-bromooctane and their physical properties is depicted in the logical diagram below. It illustrates that while most physical characteristics are identical, the defining difference lies in their chiroptical properties.
Experimental Protocols
Accurate determination of the physical properties of enantiomerically pure 2-bromooctane requires precise experimental methodologies. Below are detailed protocols for the key measurements cited.
Measurement of Specific Rotation
Objective: To determine the specific rotation of an enantiomer of 2-bromooctane using a polarimeter.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (10 mL)
-
Analytical balance
-
Solvent (e.g., chloroform or ethanol)
Procedure:
-
Solution Preparation: Accurately weigh a sample of the enantiomerically pure 2-bromooctane and dissolve it in a suitable achiral solvent in a 10 mL volumetric flask. Record the exact mass and calculate the concentration (c) in g/mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank sample containing only the solvent.
-
Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) at a constant temperature (typically 20°C or 25°C).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Determination of Boiling Point
Objective: To determine the boiling point of 2-bromooctane at atmospheric pressure.
Apparatus:
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Place a small sample of 2-bromooctane and a few boiling chips into the distilling flask.
-
Heating: Gently heat the flask using the heating mantle.
-
Equilibrium: Observe the temperature at which the liquid boils and a steady stream of distillate is collected. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and this temperature should remain constant during the distillation of a pure substance.
-
Recording: Record the constant temperature reading on the thermometer as the boiling point.
Measurement of Density
Objective: To determine the density of 2-bromooctane.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath set to a constant temperature (e.g., 25°C)
Procedure:
-
Mass of Empty Pycnometer: Clean, dry, and accurately weigh the empty pycnometer.
-
Mass of Pycnometer with Sample: Fill the pycnometer with 2-bromooctane, ensuring no air bubbles are present, and place it in the constant temperature water bath to equilibrate. Once equilibrated, carefully remove any excess liquid and weigh the filled pycnometer.
-
Mass of Pycnometer with Water: Clean the pycnometer and repeat the process with distilled water.
-
Calculation: The density (ρ) of 2-bromooctane is calculated using the formula: ρ_sample = (m_sample / m_water) × ρ_water where:
-
m_sample is the mass of the 2-bromooctane.
-
m_water is the mass of the water.
-
ρ_water is the known density of water at the experimental temperature.
-
Measurement of Refractive Index
Objective: To determine the refractive index of 2-bromooctane.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of 2-bromooctane onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
References
Stereochemistry and chirality of 2-bromooctane isomers
An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Bromooctane Isomers
Introduction
In the fields of chemical research and pharmaceutical development, the stereochemical configuration of a molecule is of paramount importance, often dictating its biological activity, toxicity, and metabolic pathway. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological effects. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a critical reminder of this principle.[1][2]
2-Bromooctane is a secondary alkyl halide that serves as an archetypal model for studying the principles of stereochemistry.[3] Its single stereogenic center allows for a clear examination of stereoisomerism and the stereochemical outcomes of various reaction mechanisms, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). This technical guide provides a comprehensive overview of the stereochemistry of 2-bromooctane, including its synthesis, physical properties, reaction mechanisms, and the analytical techniques used for the separation and characterization of its enantiomers.
The Stereogenic Center of 2-Bromooctane
2-Bromooctane possesses a single chiral center at the second carbon atom (C2), which is bonded to four distinct substituents: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃).[1] This structural feature results in the existence of two enantiomers, designated as (R)-2-bromooctane and (S)-2-bromooctane according to the Cahn-Ingold-Prelog priority rules. These enantiomers are mirror images of each other and are non-superimposable.[1][4]
Enantiomers share identical physical properties such as boiling point, density, and refractive index.[1][5] Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude.[5][6] It is crucial to note that the (R) or (S) designation, which is based on molecular structure, does not directly correlate with the direction (+) or (-) of optical rotation, which is an experimentally determined property.[4][7]
Quantitative Data: Physicochemical Properties
The accurate determination of physical constants is essential for the characterization of chemical compounds. For the enantiomers of 2-bromooctane, the most critical property for stereochemical studies is the specific rotation. However, literature values for the specific rotation of optically pure 2-bromooctane have shown some variability. A review of historical data suggests the most probable value lies in the range of -39.3° to -40.8° for the levorotatory enantiomer.[8]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇Br | [9] |
| Molecular Weight | 193.12 g/mol | [9][10] |
| Density | 1.093 g/mL | [9] |
| Refractive Index | 1.449 | [9] |
| Stability | Stable, may be light sensitive. Incompatible with strong oxidizing agents. | [11][12] |
Table 1: General Physical Properties of 2-Bromooctane
| Enantiomer Configuration | Reported Specific Rotation [α] (degrees) | Conditions |
| Optically Pure | -34.6 | Not Specified |
| (R) | -36 | Not Specified |
| (S) | +36 | 25 °C |
| (S) | +39.6 | Not Specified |
| Probable Range (Optically Pure) | 39.3 - 40.8 | 20-25 °C |
Table 2: Reported Specific Rotation Values for 2-Bromooctane Enantiomers
Experimental Protocols
Synthesis of 2-Bromooctane from 2-Octanol (SN2 Reaction)
The most common laboratory synthesis of 2-bromooctane involves the nucleophilic substitution of 2-octanol.[3][13] Using a reagent like hydrobromic acid (HBr) under conditions that favor an SN2 mechanism results in a predictable inversion of stereochemistry. For example, starting with (R)-(-)-2-octanol will yield (S)-(+)-2-bromooctane.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of the starting enantiomer of 2-octanol (e.g., (R)-2-octanol) with an excess of 48% hydrobromic acid.
-
Heating: Heat the mixture to reflux (approximately 130-135 °C) for one to two hours to ensure the reaction goes to completion.[13]
-
Workup: After cooling, transfer the mixture to a separatory funnel. The lower layer, containing the crude 2-bromooctane, is separated.
-
Purification: Wash the organic layer sequentially with water, a small amount of cold concentrated sulfuric acid (to remove unreacted alcohol and any ether byproduct), water, and finally a 10% sodium bicarbonate solution to neutralize any remaining acid.[14]
-
Drying and Distillation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or CaCl₂), decant the liquid, and purify by fractional distillation to yield the final product.
Analysis by Polarimetry
Polarimetry is used to measure the optical rotation of a chiral substance in solution. This data allows for the calculation of the specific rotation and the enantiomeric excess (ee) or optical purity of a sample.
Methodology:
-
Sample Preparation: Prepare a solution of the 2-bromooctane sample of known concentration (c, in g/mL) using a suitable achiral solvent (e.g., ethanol or chloroform).
-
Measurement: Transfer the solution to a polarimeter cell of a known path length (l, in decimeters).
-
Data Acquisition: Measure the observed rotation (αobs) at a specific temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm).
-
Calculation of Specific Rotation ([α]): [α]λT = αobs / (c × l)
-
Calculation of Enantiomeric Excess (ee): ee (%) = ([α]sample / [α]pure enantiomer) × 100
Enantiomeric Separation by Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating and quantifying the individual enantiomers in a mixture.[15][16]
Methodology:
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).[16][17]
-
Sample Preparation: Dissolve a small amount of the 2-bromooctane mixture (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane).[17]
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Isothermal or a temperature ramp (e.g., start at 80°C, ramp to 120°C at 2°C/min) to achieve baseline separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL.
-
-
Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100
Stereochemical Pathways in Reactions
The stereochemical fate of 2-bromooctane in a reaction is determined by the mechanism it undergoes.
SN2 Pathway: Inversion of Configuration
In an SN2 reaction, a strong nucleophile attacks the stereocenter from the side opposite to the leaving group (the bromide ion). This "backside attack" forces the other three substituents to invert their stereochemical positions, much like an umbrella flipping inside out in the wind.[18][19] This process results in a complete inversion of configuration at the chiral center. For instance, (R)-2-bromooctane reacting with sodium cyanide (-CN) will yield (S)-2-cyanooctane.[18]
SN1 Pathway: Racemization
The SN1 mechanism is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water).[20] The reaction proceeds through a two-step process. First, the leaving group departs, forming a planar, achiral carbocation intermediate.[20] In the second step, the nucleophile can attack this planar intermediate from either face with roughly equal probability. This leads to the formation of both (R) and (S) products, resulting in a racemic or nearly racemic mixture and a loss of optical activity.[20][21]
Conclusion
2-Bromooctane is an exemplary molecule for understanding the fundamental principles of stereochemistry. The presence of a single stereogenic center allows for the clear illustration of enantiomerism and optical activity. The stereochemical outcomes of its reactions are highly dependent on the chosen mechanism, with SN2 reactions proceeding via a predictable inversion of configuration and SN1 reactions leading to racemization through a planar carbocation intermediate. For professionals in drug development and organic synthesis, a thorough grasp of these concepts, supported by robust analytical techniques like chiral chromatography and polarimetry, is essential for the rational design, synthesis, and analysis of chiral molecules. The data and protocols presented herein provide a technical foundation for further research and application in this critical area of chemistry.
References
- 1. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chegg.com [chegg.com]
- 4. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 5. jackwestin.com [jackwestin.com]
- 6. Optical rotation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. sec-Octyl bromide, (-)- | C8H17Br | CID 12216026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromooctane | CAS#:557-35-7 | Chemsrc [chemsrc.com]
- 12. 2-Bromooctane | 557-35-7 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. homework.study.com [homework.study.com]
- 19. Q.13. Assertion (A) : hydrolysis of -2 bromo Octane proceed with inversio.. [askfilo.com]
- 20. benchchem.com [benchchem.com]
- 21. askfilo.com [askfilo.com]
A Technical Guide to the Stereoselective Synthesis of 2-Bromooctane from 2-Octanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-bromooctane from 2-octanol, with a critical focus on stereochemical control. The conversion of a chiral secondary alcohol to an alkyl bromide typically proceeds with inversion of configuration via an Sɴ2 mechanism when using standard reagents like phosphorus tribromide (PBr₃). Therefore, the synthesis of (S)-2-bromooctane necessitates starting from (R)-2-octanol, or employing a multi-step strategy that results in a net retention of configuration if starting from (S)-2-octanol. This document details the mechanistic pathways, provides experimentally derived protocols for both inversion and retention routes, presents quantitative data in tabular format, and includes workflow diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction: The Synthetic Challenge
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. 2-Bromooctane is a valuable intermediate used in the synthesis of various organic molecules, where the octyl group is incorporated into a target structure. When the synthesis involves chiral centers, as in (S)-2-octanol, precise control of the stereochemical outcome is paramount. The primary challenge in synthesizing a specific enantiomer, such as this compound from (S)-2-octanol, is that the most direct and high-yielding methods proceed with an inversion of stereochemistry.[1][2] This guide will elucidate the mechanistic principles governing this transformation and provide practical strategies to achieve the desired stereoisomer.
Mechanistic Pathways and Stereochemical Control
The stereochemical outcome of the substitution of the hydroxyl group in 2-octanol is dictated by the reaction mechanism. The two predominant pathways are the Sɴ2 and a two-step double-inversion sequence.
Pathway I: Inversion of Configuration (Sɴ2 Mechanism)
The reaction of a secondary alcohol with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism.[1][2] This pathway involves two main steps:
-
Activation of the Hydroxyl Group: The oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This converts the poor leaving group (-OH) into a good leaving group (an alkoxyphosphonium species).[2]
-
Backside Attack: A bromide ion (Br⁻), displaced in the activation step, then acts as a nucleophile and attacks the electrophilic carbon atom from the side opposite to the leaving group.[2]
This concerted backside attack forces an inversion of the stereocenter, known as a Walden inversion.[3] Consequently, reacting (S)-2-octanol with PBr₃ will yield (R)-2-bromooctane.[4][5]
Caption: Sɴ2 mechanism showing inversion of stereochemistry.
Pathway II: Retention of Configuration (Double Inversion)
To synthesize this compound from (S)-2-octanol, a net retention of configuration is required. This is typically achieved through a two-step sequence, where each step proceeds with inversion, resulting in an overall retention.
-
Step 1: Tosylation (Retention at Carbon). The alcohol is first converted into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[6] This reaction occurs at the oxygen atom and does not affect the C-O bond, thus the configuration of the chiral carbon is retained, forming (S)-2-octyl tosylate. The tosylate group is an excellent leaving group.
-
Step 2: Substitution (Inversion). The resulting (S)-2-octyl tosylate is then reacted with a bromide source, such as sodium bromide (NaBr) in a polar aprotic solvent (e.g., acetone or DMF). The bromide ion displaces the tosylate group via an Sɴ2 reaction, causing an inversion of configuration. This second inversion converts the (S)-tosylate to this compound.
Caption: Two-step pathway achieving net retention of configuration.
Experimental Protocols
The following protocols are adapted from established procedures for secondary alcohols and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of (R)-2-Bromooctane via Inversion
This protocol describes the direct conversion of (S)-2-octanol using phosphorus tribromide.
Materials:
-
(S)-2-octanol
-
Phosphorus tribromide (PBr₃), freshly distilled
-
Pyridine (optional, as a weak base)[7]
-
Diethyl ether, anhydrous
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add (S)-2-octanol (1.0 eq). Dissolve it in anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.[8][9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude (R)-2-bromooctane by vacuum distillation to obtain the final product.
Protocol 2: Synthesis of this compound via Retention
This two-part protocol achieves net retention of configuration.
Part A: Synthesis of (S)-2-Octyl Tosylate
-
Reaction Setup: To a solution of (S)-2-octanol (1.0 eq) in anhydrous pyridine (used as both solvent and base) in a flask cooled to 0 °C, slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in portions.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours, then store it in a refrigerator overnight.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the combined organic extracts with cold dilute HCl (to remove pyridine), water, 5% NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-2-octyl tosylate, which can be used in the next step without further purification.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude (S)-2-octyl tosylate (1.0 eq) in anhydrous acetone or DMF.
-
Nucleophilic Substitution: Add sodium bromide (NaBr, 1.5 eq) to the solution. Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude this compound by vacuum distillation.
Data Presentation
The following tables summarize key quantitative data for the synthesis.
Table 1: Reagents and Typical Reaction Conditions
| Parameter | Pathway I (Inversion) | Pathway II (Retention) |
|---|---|---|
| Starting Material | (S)-2-Octanol | (S)-2-Octanol |
| Key Reagents | PBr₃ | 1. TsCl, Pyridine2. NaBr |
| Solvent | Diethyl Ether, CH₂Cl₂ | 1. Pyridine2. Acetone, DMF |
| Temperature | 0 °C to Room Temp. | 1. 0 °C2. Reflux |
| Typical Yield | 60-85% | 70-90% (over two steps) |
| Stereochemical Outcome | Inversion ((R)-2-Bromooctane) | Retention (this compound) |
| Key Advantage | Single step, high atom economy | Precise stereochemical retention |
Table 2: Physical and Spectroscopic Data
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|
| (S)-2-Octanol | 130.23[10] | 178-180 | 0.819 |
| This compound | 193.12 | 198-200 | 1.112 |
| (R)-2-Bromooctane | 193.12 | 198-200 | 1.112 |
Experimental and Purification Workflow
A generalized workflow for the synthesis and purification of 2-bromooctane after the initial reaction is critical for obtaining a high-purity product. The process involves separating the crude product from the reaction mixture and removing byproducts and unreacted reagents.
Caption: Generalized workflow for the work-up and purification.
The purification process is essential for removing byproducts such as phosphorous acid (from PBr₃) or unreacted tosyl chloride and pyridine.[9] The aqueous washes neutralize and remove these water-soluble impurities.[8] Drying agents like anhydrous magnesium sulfate or sodium sulfate remove residual water before the final purification step.[9] Vacuum distillation is the preferred method for purifying 2-bromooctane, as it allows the compound to boil at a lower temperature, preventing potential decomposition.[8]
Conclusion
The synthesis of a specific enantiomer of 2-bromooctane from its corresponding 2-octanol enantiomer is a classic example of the importance of stereochemical control in organic synthesis. While a direct conversion of (S)-2-octanol to this compound is not feasible via standard single-step Sɴ2 reactions, this guide provides two robust, stereoselective strategies:
-
For (R)-2-Bromooctane: A direct, one-step synthesis from (S)-2-octanol using PBr₃, which proceeds with complete inversion of stereochemistry.
-
For this compound: A reliable two-step, double-inversion sequence starting from (S)-2-octanol, proceeding through a tosylate intermediate to achieve overall retention of configuration.
The choice of synthetic route must be guided by the desired stereochemical outcome. For drug development and the synthesis of complex chiral molecules, understanding and applying these distinct pathways is fundamental to achieving the desired molecular architecture.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. digscholarship.unco.edu [digscholarship.unco.edu]
- 4. allen.in [allen.in]
- 5. 10/42 As a result, S2 reactions of optically active alkyl halides are alw.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. (+)-2-Octanol | C8H18O | CID 2723888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for (S)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromooctane (CAS No. 1191-24-8) is a chiral alkyl halide of significant interest in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its defined stereochemistry makes it a valuable building block for introducing a chiral secondary octyl moiety in asymmetric synthesis. The biological activity of many complex molecules is dependent on their stereochemistry, making enantiomerically pure starting materials like this compound crucial for drug discovery and development.[1] While alkyl halides are common intermediates, the use of chiral alkyl halides as bioactive motifs is an emerging area of interest, with potential for enhanced bioactivity through specific steric and electronic interactions.[2][3][4] This guide provides an in-depth overview of the commercial availability, typical specifications, synthesis, and quality control of this compound.
Commercial Suppliers and Availability
This compound is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes. It is important to note that some suppliers may offer racemic 2-bromooctane (CAS No. 557-35-7), and care must be taken to source the specific (S)-enantiomer.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Typical Purity | Notes |
| Santa Cruz Biotechnology | 1191-24-8 | Lot-specific | Offers the specific (S)-enantiomer for research use.[5] |
| BOC Sciences | 1191-24-8 | Inquire | Lists this compound as part of their main product catalog.[] |
| J & K SCIENTIFIC LTD. | 1191-24-8 | Inquire | A listed supplier of [S,(+)]-2-Bromooctane.[7] |
For racemic 2-bromooctane, suppliers like TCI America, ChemScene, and Fluorochem offer various grades, with purities often cited as >85% or ≥98%.[8][9]
Physicochemical and Chiroptical Properties
The specific properties of this compound are crucial for its application and analysis. While lot-specific data should always be consulted, the following table summarizes typical specifications based on available data.
Table 2: Physicochemical and Chiroptical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇Br | [5] |
| Molecular Weight | 193.12 g/mol | [5] |
| CAS Number | 1191-24-8 | [5] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | ~190 °C (for 2-bromooctane) | [10] |
| Purity (by GC) | ≥98% (typical for high-grade chiral compounds) | [8] |
| Enantiomeric Excess (ee) | ≥98% (typical for high-grade chiral compounds) | |
| Specific Optical Rotation ([α]D) | +36° to +39.6° (for optically pure) | [11][12] |
Experimental Protocols
Synthesis of this compound via SN2 Reaction
The synthesis of enantiomerically pure this compound is typically achieved through a stereospecific SN2 reaction from the corresponding chiral alcohol with the opposite configuration, (R)-2-octanol. The use of phosphorus tribromide (PBr₃) is a common and effective method for this transformation, as it proceeds with a clean inversion of stereochemistry.[13]
Reaction Scheme:
(R)-2-octanol + PBr₃ → this compound
Materials and Equipment:
-
(R)-2-octanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-2-octanol in a suitable anhydrous solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of (R)-2-octanol. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and then filter to remove the drying agent.
-
Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.
Caption: Synthesis of this compound.
Quality Control: Determination of Enantiomeric Excess
The enantiomeric purity of this compound is a critical quality attribute. Chiral Gas Chromatography (GC) is a powerful analytical technique for determining the enantiomeric excess (ee).[14][15]
Instrumentation and Method:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or similar) is suitable for separating the enantiomers of 2-bromooctane.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature program is required to achieve baseline separation of the (R)- and (S)-enantiomers. A typical program might involve an initial hold at a lower temperature, followed by a temperature ramp.
-
Injector and Detector Temperature: Typically set at 250 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: The two enantiomers will have different retention times on the chiral column. Integrate the peak areas for the (S)- and (R)-enantiomers.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Caption: Quality Control Workflow.
Applications in Research and Drug Development
Chiral alkyl halides like this compound are valuable intermediates in the synthesis of a wide range of complex organic molecules.[16] Their ability to participate in stereospecific reactions allows for the controlled introduction of chirality, which is fundamental in medicinal chemistry. The precise stereochemistry of a drug molecule can significantly influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] The use of enantiomerically pure building blocks such as this compound is therefore a key strategy in the development of safer and more effective drugs.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 7. [S,(+)]-2-Bromooctane | 1191-24-8 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 2-Bromooctane | CymitQuimica [cymitquimica.com]
- 10. 2-Bromooctane | CAS#:557-35-7 | Chemsrc [chemsrc.com]
- 11. allen.in [allen.in]
- 12. Solved 2. (16 pts) The reaction product of this compound | Chegg.com [chegg.com]
- 13. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. azom.com [azom.com]
- 16. ijrpr.com [ijrpr.com]
(S)-2-Bromooctane safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of (S)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for this compound (CAS No. 1191-24-8). The information is intended to support laboratory professionals in research, development, and manufacturing by promoting safe handling practices and ensuring compliance with safety standards.
Hazard Identification and Classification
This compound is classified as a combustible liquid that causes skin and serious eye irritation.[1][2][3][4] It is also noted to be very toxic to aquatic life with long-lasting effects.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category |
|---|---|
| Skin Irritation | Category 2[3][4] |
| Eye Irritation | Category 2[3][4] |
| Combustible Liquid | Category 4[1] |
| Hazardous to the Aquatic Environment, Long-term | Category 1[2] |
Table 2: Hazard Statements and Precautionary Statements | Code | Statement | | :--- | :--- | | Hazard Statements | | H227 | Combustible liquid.[1] | | H315 | Causes skin irritation.[1][2][3][4] | | H319 | Causes serious eye irritation.[1][2][3][4] | | H410 | Very toxic to aquatic life with long lasting effects.[2] | | Precautionary Statements | | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1] | | P264 | Wash skin thoroughly after handling.[1][4] | | P273 | Avoid release to the environment.[2] | | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][4] | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | | P332+P317 | If skin irritation occurs: Get medical help.[1] | | P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | | P391 | Collect spillage.[2] | | P403+P235 | Store in a well-ventilated place. Keep cool.[1] | | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2] |
Physical and Chemical Properties
This compound is a colorless volatile liquid.[1][3] It is stable under normal conditions but may be light-sensitive.[5][6]
Table 3: Physical and Chemical Properties of 2-Bromooctane
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇Br[5][7][8] |
| Molecular Weight | 193.13 g/mol [5][7][8] |
| Appearance | Colorless liquid[1][3] |
| Boiling Point | 190.8 - 191 °C at 760 mmHg[1][3][5] |
| Melting Point | Not available (Racemate: -55 °C) |
| Density | 1.1 ± 0.1 g/cm³[5] |
| Flash Point | 56.1 - 78 °C[5][9] |
| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C[3][5] |
| Water Solubility | Negligible[3] |
| Refractive Index | 1.450[3][5] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential to minimize risk when working with this compound.
Protocol 3.1: General Handling
-
Risk Assessment : Before starting any work, perform a risk assessment. Understand the hazards of the materials and the procedures involved.[10]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[1][4][10] Ensure safety showers and eyewash stations are readily accessible.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 4. Gloves must be inspected for integrity before use.[1][11]
-
Safe Practices : Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[11] Use non-sparking tools to prevent fire, especially given its combustible nature.[1] Keep containers tightly closed when not in use.[1][12]
-
Transport : When moving the chemical between locations, use secondary containment, such as a bottle carrier or a cart with lipped trays, to prevent spills in case of breakage.[10][12]
-
Hygiene : After handling, wash hands and any exposed skin thoroughly.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]
Caption: Workflow for Safe Laboratory Handling.
Protocol 3.2: Storage
-
Location : Store in a cool, dry, and well-ventilated area.[1] Keep away from general work areas.[12]
-
Container : Keep the container tightly closed and properly labeled.[1][12]
-
Conditions to Avoid : Avoid exposure to heat, sparks, open flames, hot surfaces, direct sunlight, and other ignition sources.[1][9][12] The material may be light-sensitive.[5][6]
-
Incompatible Materials : Store away from strong oxidizing agents and strong bases.[5][9]
-
Segregation : Store segregated from incompatible chemicals to prevent dangerous reactions.[10][12] Liquid chemicals should be stored in chemically-resistant secondary trays.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure.[13] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[14]
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specifications and Recommendations |
|---|---|
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][4][13] Standard safety glasses may not provide adequate protection from splashes. |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., Nitrile or Butyl rubber).[1][13] Gloves must be inspected prior to use and replaced immediately if contaminated or damaged. Wash and dry hands after use.[1] |
| Body Protection | Wear a fire/flame-resistant lab coat or impervious protective clothing to prevent skin contact.[1][4][15] Ensure shoes are closed-toe. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood.[1][13] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge may be necessary.[4][15] |
Caption: Logic Diagram for PPE Selection.
Emergency Procedures
Protocol 5.1: First Aid Measures
Immediate action is critical in the event of exposure.
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2][4] |
| Eye Contact | Rinse cautiously and thoroughly with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[1][2][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Protocol 5.2: Spill Response
The response to a spill depends on its size and the immediate hazards.
-
Immediate Actions :
-
Minor Spill Cleanup (Small quantity, contained) :
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).[16][19]
-
Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent).[16][17][18] Do not use combustible materials like paper towels.[13]
-
Apply the absorbent material from the perimeter inward, covering the entire spill.[17][20]
-
Using spark-proof tools, scoop the absorbed material into a suitable, sealable container for hazardous waste.[1][19][20]
-
Clean the spill area with soap and water, and collect the rinse water for disposal if necessary.[16]
-
Label the waste container as "Halogenated Organic Waste" and arrange for disposal through your institution's environmental health and safety office.[13][20]
-
-
Major Spill Cleanup :
-
Evacuate the laboratory immediately and secure the area.[16][17]
-
Notify your supervisor and contact your institution's emergency response team or local fire department.[16][18]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[17][18]
-
Caption: Chemical Spill Response Workflow.
Toxicological and Ecological Information
Toxicological Data
This compound is known to cause skin and eye irritation.[2] However, specific quantitative toxicity data is largely unavailable.
Table 6: Summary of Toxicological Effects
| Effect | Finding |
|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available; classification criteria not met.[2][9] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Respiratory or Skin Sensitization | No data available.[9] |
| Germ Cell Mutagenicity | No data available to indicate product is mutagenic or genotoxic.[2] |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans.[2] |
| Reproductive Toxicity | No data available.[9] |
Ecological Information
This chemical is classified as very toxic to aquatic life with long-lasting effects.[2]
Table 7: Summary of Ecological Effects
| Effect | Finding |
|---|---|
| Toxicity to Aquatic Life | Very toxic to aquatic life.[2] Specific data (e.g., LC50 for fish) is not available.[1][4] |
| Persistence and Degradability | No data available.[1][4] |
| Bioaccumulative Potential | No data available.[1][4] |
| Mobility in Soil | No data available.[1][4] |
Disposal Considerations
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Protocol 7.1: Waste Disposal
-
Segregation : All waste containing this compound must be collected and segregated as halogenated organic waste.[13] Do not mix with non-halogenated waste streams.
-
Container : Use a designated, properly labeled, and sealed waste container.[1][13] The container should not be filled beyond 90% capacity to allow for vapor expansion.[13]
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or soil.[1]
-
Regulations : All disposal practices must be in accordance with local, regional, and national regulations.[2] Contact your institution's environmental health and safety department for specific guidance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 2-Bromooctane | CAS#:557-35-7 | Chemsrc [chemsrc.com]
- 6. 2-Bromooctane | 557-35-7 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ehs.tamu.edu [ehs.tamu.edu]
- 11. support.hpe.com [support.hpe.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. benchchem.com [benchchem.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. ccny.cuny.edu [ccny.cuny.edu]
- 20. ehs.utk.edu [ehs.utk.edu]
Spectroscopic Profile of (S)-2-Bromooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Bromooctane, a chiral alkyl halide of interest in organic synthesis and pharmaceutical development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that while the chirality at the C2 position is crucial for its biological activity and stereospecific reactions, it does not significantly alter the chemical shifts in NMR, the absorption frequencies in IR, or the primary fragmentation patterns in mass spectrometry when compared to its racemic mixture, 2-bromooctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Bromooctane
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1) | ~1.70 | Doublet | 3H |
| CHBr (C2) | ~4.10 | Sextet | 1H |
| CH₂ (C3) | ~1.85 | Multiplet | 2H |
| (CH₂)₄ (C4-C7) | ~1.2-1.5 | Multiplet | 8H |
| CH₃ (C8) | ~0.90 | Triplet | 3H |
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromooctane
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~25.5 |
| C2 | ~55.0 |
| C3 | ~38.0 |
| C4 | ~27.0 |
| C5 | ~29.0 |
| C6 | ~31.8 |
| C7 | ~22.6 |
| C8 | ~14.0 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Bromooctane
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| C-H (alkane) | 2850-2960 | Strong | Stretching |
| C-H (alkane) | 1375-1470 | Medium | Bending |
| C-Br | 500-600 | Medium-Strong | Stretching |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for 2-Bromooctane
| m/z | Interpretation | Relative Abundance |
| 192/194 | Molecular Ion [M]⁺, [M+2]⁺ | Low |
| 113 | [M - Br]⁺ | High |
| 57 | [C₄H₉]⁺ | Base Peak |
| 43 | [C₃H₇]⁺ | High |
| 29 | [C₂H₅]⁺ | Medium |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standardized for liquid alkyl halides and are applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
The solution is thoroughly mixed to ensure homogeneity.
-
The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette.
-
The NMR tube is capped and the exterior is cleaned before insertion into the spectrometer.
2.1.2. Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
2.1.3. Data Processing The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation A neat (undiluted) liquid sample of this compound is used. A single drop of the liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.[1]
2.2.2. Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmission.
-
Procedure:
-
A background spectrum of the empty spectrometer is recorded to subtract atmospheric CO₂ and H₂O absorptions.
-
The prepared salt plates containing the sample are placed in the sample holder.
-
The sample spectrum is acquired over the range of 4000-400 cm⁻¹.[2]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
2.3.1. Sample Introduction Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
2.3.2. Data Acquisition
-
Instrument: A GC-MS system.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Mandatory Visualizations
The following diagram illustrates the logical relationship between the structure of this compound and its key spectroscopic signals.
Caption: Relationship between the structure of this compound and its spectroscopic signals.
References
Applications of Secondary Bromoalkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Secondary bromoalkanes are versatile reagents in organic synthesis, serving as crucial intermediates in the construction of complex molecules, including pharmaceuticals and materials. Their reactivity, governed by the presence of a bromine atom on a secondary carbon, allows for a range of transformations, primarily nucleophilic substitution and elimination reactions. The stereochemistry of the secondary carbon adds a layer of complexity and opportunity, making chiral secondary bromoalkanes valuable building blocks in asymmetric synthesis. This guide provides a comprehensive overview of the applications of secondary bromoalkanes, complete with experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.
Core Reactivity and Mechanistic Considerations
Secondary bromoalkanes undergo two main competing reactions: nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2). The outcome of the reaction is highly dependent on the structure of the bromoalkane, the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution:
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[1][2] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[3]
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. This pathway leads to a racemic mixture of products if the starting material is chiral. It is favored by weak nucleophiles/bases and polar protic solvents. Secondary carbocations are less stable than tertiary ones, so the S(_N)1 route is less effective than for tertiary haloalkanes.[2][4]
Elimination Reactions:
-
E2 (Bimolecular Elimination): This is a single-step, concerted process where a strong base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.[5][6] Higher temperatures and the use of strong, bulky bases favor the E2 pathway.[7]
-
E1 (Unimolecular Elimination): This is a two-step mechanism that proceeds through a carbocation intermediate and often competes with the S(_N)1 reaction. It is favored by weak bases and polar protic solvents.
The interplay between these pathways is crucial for synthetic planning. For instance, to favor substitution over elimination, one might use a good nucleophile that is a weak base and a lower reaction temperature. Conversely, to promote elimination, a strong, bulky base and higher temperatures are employed.[8]
Applications in Organic Synthesis
Secondary bromoalkanes are valuable starting materials for the synthesis of a wide array of organic compounds.
Synthesis of Chiral Molecules
Chiral secondary bromoalkanes, such as (S)-2-bromopentane, are instrumental in asymmetric synthesis. Their reaction via the S(_N)2 mechanism allows for the predictable inversion of stereochemistry, enabling the synthesis of enantiomerically enriched compounds.[9] This is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug can be dependent on a single enantiomer.[10]
Table 1: Stereospecific Synthesis of Chiral Derivatives from (S)-2-Bromopentane [9]
| Derivative | Reagent(s) | Reaction Type | Stereochemical Outcome | Typical Yield |
| (R)-2-Pentyl acetate | CH(_3)COONa | S(_N)2 | Inversion | Good |
| (R)-2-Methoxypentane | CH(_3)ONa | S(_N)2 | Inversion | Good |
| (R)-2-Cyanopentane | NaCN | S(_N)2 | Inversion | Moderate to Good |
| (R)-Pentan-2-amine | 1. NaN(_3) (S(_N)2) 2. LiAlH(_4) | S(_N)2 followed by Reduction | Inversion | Good |
| Pent-1-ene | t-BuOK | E2 | - | Major product |
Formation of Grignard Reagents
Secondary bromoalkanes react with magnesium metal in an ether solvent to form Grignard reagents (R-MgBr).[11][12] These organometallic compounds are powerful nucleophiles and strong bases, widely used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[9][13]
Cross-Coupling Reactions
Secondary bromoalkanes can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. These reactions typically employ a palladium catalyst and a base to couple the bromoalkane with an organoboron compound.[14][15]
Applications in Drug Development
The synthesis of many small molecule drugs, particularly kinase inhibitors, involves the formation of carbon-heteroatom and carbon-carbon bonds where secondary bromoalkanes can serve as key alkylating agents.
Case Study: PI3K/Akt/mTOR Signaling Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[10][12][16] Consequently, inhibitors of this pathway are a major focus of cancer drug discovery. The synthesis of many of these inhibitors involves the construction of a core heterocyclic scaffold, which is then functionalized. Secondary bromoalkanes can be used to introduce specific alkyl groups onto these scaffolds, influencing the inhibitor's potency, selectivity, and pharmacokinetic properties.
For example, a common synthetic strategy for pyrimidine-based PI3K inhibitors involves a nucleophilic aromatic substitution or a cross-coupling reaction to attach various side chains to the pyrimidine core.[10] A secondary alkyl group, introduced via a secondary bromoalkane, can be crucial for fitting into the hydrophobic pocket of the kinase's ATP-binding site.
Caption: PI3K/Akt/mTOR signaling pathway and the point of intervention for a potential inhibitor.
Experimental Protocols
Synthesis of (R)-pentan-2-amine via S(_N)2 Reaction and Reduction
This protocol describes the synthesis of (R)-pentan-2-amine from (S)-2-bromopentane using the azide synthesis method, which proceeds with an inversion of stereochemistry.[17]
Step 1: Synthesis of (R)-pentan-2-azide
-
Materials: (S)-2-bromopentane, sodium azide (NaN(_3)), anhydrous dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a dry round-bottom flask, dissolve (S)-2-bromopentane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO(_3) solution and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator to yield crude (R)-pentan-2-azide.
-
Step 2: Reduction of (R)-pentan-2-azide to (R)-pentan-2-amine
-
Materials: (R)-pentan-2-azide, lithium aluminum hydride (LiAlH(_4)), anhydrous diethyl ether, 1 M NaOH.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH(_4) (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve (R)-pentan-2-azide (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH(_4) suspension, maintaining the temperature at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH(_4) by the sequential dropwise addition of water, followed by 1 M NaOH, and then water again.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous Na(_2)SO(_4), filter, and carefully remove the solvent to obtain crude (R)-pentan-2-amine.
-
E2 Elimination of 2-Bromopentane
This protocol describes the elimination reaction of 2-bromopentane with alcoholic potassium hydroxide to yield a mixture of alkenes.[10][17]
-
Materials: 2-bromopentane, potassium hydroxide (KOH), ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol to prepare a concentrated solution of alcoholic KOH.
-
Add 2-bromopentane to the alcoholic KOH solution.
-
Heat the mixture under reflux.
-
The elimination reaction will produce a mixture of pent-1-ene and pent-2-ene. According to Zaitsev's rule, the more substituted alkene, pent-2-ene, will be the major product.[5][10]
-
The alkene products can be isolated by distillation.
-
Formation of Isopropylmagnesium Bromide (Grignard Reagent)
This protocol outlines the synthesis of a Grignard reagent from 2-bromopropane.[11][12]
-
Materials: 2-bromopropane, magnesium turnings, anhydrous diethyl ether.
-
Procedure:
-
Place magnesium turnings in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small amount of a solution of 2-bromopropane in anhydrous diethyl ether to the magnesium.
-
Initiate the reaction by gentle warming or the addition of a small crystal of iodine if necessary.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent, isopropylmagnesium bromide, which can be used in subsequent reactions.
-
Drug Discovery Workflow for Small Molecule Inhibitors
The development of a new drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery of small molecule inhibitors, a class of drugs where secondary bromoalkanes can be valuable synthetic intermediates.[18][19][20]
Caption: A simplified workflow for small molecule drug discovery.
Conclusion
Secondary bromoalkanes are indispensable tools in modern organic chemistry and drug discovery. Their well-defined reactivity allows for the controlled synthesis of a diverse range of molecules. A thorough understanding of the factors governing their reaction pathways is essential for researchers aiming to leverage these versatile building blocks in the creation of novel and complex chemical entities. The protocols and data presented in this guide serve as a foundational resource for the effective application of secondary bromoalkanes in a research and development setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromopentane is heated with EtO Na* in ethanol. The major product obtai.. [askfilo.com]
- 5. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Drug Discovery Workflow - What is it? [vipergen.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (S)-2-Bromooctane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromooctane is a valuable chiral building block in asymmetric synthesis, enabling the introduction of a stereocenter with a defined configuration. Its utility is primarily centered on nucleophilic substitution reactions (SN2), which proceed with a predictable inversion of stereochemistry. This stereospecificity is crucial in the development of pharmaceuticals and other biologically active molecules where the three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety. These application notes provide detailed protocols for key transformations involving this compound and summarize the expected stereochemical outcomes and yields.
Core Concepts: The SN2 Reaction and Stereochemical Inversion
The primary application of this compound in asymmetric synthesis is as an electrophile in SN2 reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine atom from the side opposite to the leaving group. This "backside attack" leads to a concerted process where the nucleophile-carbon bond forms as the carbon-bromine bond breaks. A key consequence of this mechanism is the inversion of the stereochemical configuration at the chiral center. Therefore, when this compound undergoes an SN2 reaction, the resulting product will have the opposite, or (R), configuration.
Applications in the Synthesis of Chiral Molecules
This compound serves as a precursor for the synthesis of a variety of chiral molecules, including alcohols, ethers, and amines. The predictability of the SN2 reaction allows for the controlled synthesis of the desired enantiomer.
Synthesis of (R)-2-Octanol
A common application is the synthesis of (R)-2-octanol through the reaction of this compound with a hydroxide source. This reaction is a classic example of an SN2 displacement with complete inversion of stereochemistry.
Quantitative Data:
| Reactant | Nucleophile | Product | Typical Yield | Enantiomeric Excess (ee) |
| This compound | NaOH | (R)-2-Octanol | >80% | >98% |
Experimental Protocol: Synthesis of (R)-2-Octanol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 60-70°C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-2-octanol by flash column chromatography or distillation.
Synthesis of Chiral Amines via Azide Intermediate
This compound can be used to synthesize chiral primary amines with an (R) configuration. This is typically achieved through a two-step process involving an initial SN2 reaction with sodium azide to form an alkyl azide, followed by reduction of the azide to the corresponding amine. This method is often preferred as it avoids potential over-alkylation that can occur when using ammonia directly.
Quantitative Data:
| Reactant | Reagents | Intermediate | Final Product | Typical Overall Yield | Enantiomeric Purity |
| This compound | 1. NaN₃2. LiAlH₄ | (R)-2-Azidooctane | (R)-2-Octylamine | High | High (retention of configuration from azide) |
Experimental Protocol: Synthesis of (R)-2-Octylamine
Step 1: Synthesis of (R)-2-Azidooctane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain crude (R)-2-azidooctane.
Step 2: Reduction of (R)-2-Azidooctane to (R)-2-Octylamine
Materials:
-
(R)-2-Azidooctane (from Step 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
1 M Sodium hydroxide (NaOH) solution
Procedure:
-
In a dry three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve (R)-2-azidooctane (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting azide is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 1 M NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
A granular precipitate will form. Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to obtain the crude (R)-2-octylamine.
-
Further purification can be achieved by distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the asymmetric synthesis applications of this compound.
Caption: General workflow for the SN2 reaction of this compound.
Caption: Workflow for the synthesis of (R)-2-Octylamine.
Application Note and Protocol for SN2 Reaction of (S)-2-Bromooctane with Inversion of Configuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a cornerstone of synthetic organic chemistry, enabling the precise formation of carbon-heteroatom and carbon-carbon bonds. A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as Walden inversion.[1][2] This stereospecificity is a direct consequence of the concerted, backside attack of the nucleophile on the substrate, proceeding through a trigonal bipyramidal transition state.[2] This application note provides a detailed protocol for the SN2 reaction of (S)-2-bromooctane, a secondary alkyl halide, with a suitable nucleophile to yield the corresponding product with an inverted (R) configuration. This reaction serves as a practical example of stereochemical control in synthesis, a critical aspect in the development of chiral drugs and other enantiomerically pure compounds.
Two common nucleophiles for this transformation are sodium hydroxide, yielding (R)-2-octanol, and sodium acetate, yielding (R)-octan-2-yl acetate. The choice of nucleophile and solvent system is crucial for maximizing the yield and ensuring a high degree of inversion. Polar aprotic solvents, such as acetone, are often preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus maintaining its reactivity.[3]
Data Presentation
The following table summarizes the key quantitative data for the SN2 reaction of this compound.
| Parameter | This compound (Starting Material) | (R)-2-Octanol (Product with NaOH) | (R)-octan-2-yl acetate (Product with Sodium Acetate) |
| Molecular Formula | C₈H₁₇Br | C₈H₁₈O | C₁₀H₂₀O₂ |
| Molar Mass ( g/mol ) | 193.14 | 130.23 | 172.26 |
| Specific Rotation [α]ᴅ²⁵ | +36° (optically pure)[3][4] | -10.3° (optically pure)[3][4] | Varies depending on purity |
| Typical Yield | N/A | >85% (estimated) | >80% (estimated) |
| Expected Enantiomeric Excess (ee) | >99% | >95% | >95% |
Experimental Protocols
This section details the procedures for the SN2 reaction of this compound with sodium hydroxide and sodium acetate.
Protocol 1: Synthesis of (R)-2-Octanol via SN2 Reaction with Sodium Hydroxide
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.2 g, 30 mmol) in a mixture of 25 mL of acetone and 10 mL of deionized water.
-
Addition of Substrate: To the stirring solution, add this compound (3.86 g, 20 mmol).
-
Reaction: Heat the mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle. Let the reaction proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) if desired.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel and shake vigorously. Allow the layers to separate and remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 x 25 mL of deionized water and 1 x 25 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude (R)-2-octanol by distillation under reduced pressure.
Protocol 2: Synthesis of (R)-octan-2-yl acetate via SN2 Reaction with Sodium Acetate
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium acetate (3.28 g, 40 mmol) and 30 mL of glacial acetic acid.
-
Addition of Substrate: To the stirring mixture, add this compound (3.86 g, 20 mmol).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Extraction: Extract the product with 2 x 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 2 x 30 mL of deionized water, 2 x 30 mL of saturated aqueous sodium bicarbonate solution (until effervescence ceases), and 1 x 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude (R)-octan-2-yl acetate by distillation.[5]
Mandatory Visualization
Caption: Experimental Workflow for SN2 Reaction.
Caption: SN2 Reaction Mechanism.
References
Application Note: Stereospecific Synthesis of Chiral Alcohols Using (S)-2-Bromooctane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry and drug development. The specific three-dimensional arrangement of functional groups in a molecule can dictate its biological activity, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. This application note details a protocol for the stereospecific synthesis of (R)-2-octanol from (S)-2-bromooctane via a bimolecular nucleophilic substitution (S\subN2) reaction. This method leverages the inherent stereospecificity of the S\subN2 mechanism to achieve a complete inversion of configuration at the chiral center, providing a reliable route to the desired enantiomer.
Reaction Principle and Mechanism
The synthesis proceeds via an S\subN2 mechanism, which is a single, concerted step.[1][2] The hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbon atom of this compound. A key feature of the S\subN2 reaction is that the nucleophile attacks from the side opposite to the leaving group (in this case, the bromide ion).[3][4] This "backside attack" forces the molecule's stereochemistry to invert, much like an umbrella flipping inside out in the wind.[5] This process, known as Walden inversion, is stereospecific, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product.[2][3][6] Consequently, starting with the (S)-enantiomer of 2-bromooctane exclusively yields the (R)-enantiomer of 2-octanol.[7] The rate of this bimolecular reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile (OH⁻).[6][8]
Caption: S\subN2 reaction mechanism for the synthesis of (R)-2-octanol.
Experimental Protocol
This protocol outlines the hydrolysis of this compound to produce (R)-2-octanol.
Materials and Reagents:
-
This compound (>99% ee)
-
Sodium hydroxide (NaOH)
-
Acetone (ACS grade)
-
Deionized water
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of sodium hydroxide in 50 mL of a 1:1 (v/v) mixture of acetone and water.
-
Addition of Substrate: To the stirring solution, add 9.65 g (50 mmol) of this compound dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60-70°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Remove the aqueous layer and wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated brine solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification (Optional): The crude (R)-2-octanol can be further purified by vacuum distillation if necessary.
Data Presentation: Expected Results
The following table summarizes the expected quantitative data for the stereospecific synthesis of (R)-2-octanol.
| Parameter | Expected Value | Method of Analysis |
| Product Yield | > 85% | Gravimetric Analysis |
| Chemical Purity | > 98% | Gas Chromatography (GC) |
| Enantiomeric Excess (ee) | > 99% for (R) | Chiral GC or Chiral HPLC |
| Optical Rotation | Negative value | Polarimetry |
Note: Enantiomeric excess (ee) is calculated as ee = |([R] - [S]) / ([R] + [S])| x 100%.[9][10] A high ee value indicates the success of the stereospecific synthesis.
Workflow and Analysis
The overall workflow involves the preparation of the reaction, the S\subN2 substitution, and subsequent purification and analysis of the final product to confirm its identity and stereochemical purity.
Caption: Experimental workflow for the synthesis and analysis of (R)-2-octanol.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Video: SN2 Reaction: Stereochemistry [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. allen.in [allen.in]
- 8. sarthaks.com [sarthaks.com]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Application Notes and Protocols for Enantioselective Synthesis Involving (S)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (S)-2-bromooctane as a chiral electrophile in diastereoselective C-C bond formation. The primary method detailed is the alkylation of a chiral N-acyloxazolidinone enolate, a robust strategy for the asymmetric synthesis of α-branched carboxylic acids and their derivatives. This approach leverages the predictable stereocontrol exerted by the Evans' chiral auxiliary to generate products with high diastereomeric purity.
Overview of the Synthetic Strategy
The core of this protocol involves the reaction of a pre-formed, stereodefined metal enolate of an N-acyloxazolidinone with this compound. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in significant excess. Subsequent removal of the auxiliary yields an enantiomerically enriched product.
The overall workflow can be divided into three main stages:
-
Stage 1: Preparation of the N-Acyloxazolidinone. A chiral oxazolidinone is acylated to install the desired acyl group that will be alkylated.
-
Stage 2: Diastereoselective Alkylation. The N-acyloxazolidinone is converted into a rigid, chelated enolate, which then reacts with this compound.
-
Stage 3: Chiral Auxiliary Cleavage. The chiral auxiliary is removed to yield the desired chiral carboxylic acid, alcohol, or other derivatives.
A preliminary step, the synthesis of this compound from a commercially available chiral alcohol, is also presented.
Synthesis of this compound (Preliminary Step)
This compound can be synthesized from the corresponding (R)-2-octanol via a stereospecific SN2 reaction, which proceeds with a complete inversion of stereochemistry. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis of this compound from (R)-2-Octanol
Materials:
-
(R)-2-Octanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask, dropping funnel, magnetic stirrer, and distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), place (R)-2-octanol and anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add PBr₃ (approximately 0.33-0.40 equivalents) to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation to obtain the pure product.
Diastereoselective Alkylation Protocol
This protocol details the alkylation of the sodium enolate of N-propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with this compound. The choice of this specific Evans' auxiliary, derived from (1R,2S)-(-)-norephedrine, and the formation of the (Z)-enolate, leads to a highly predictable stereochemical outcome.
Data Presentation: Representative Alkylation Reaction
| Parameter | Value |
| Chiral Auxiliary | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |
| Acyl Group | Propanoyl |
| Electrophile | This compound |
| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Typical Yield | 75-90% |
| Diastereomeric Ratio (d.r.) | > 98:2 |
Experimental Protocol: Diastereoselective Alkylation
Materials:
-
N-Propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
This compound
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (e.g., 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 equivalents) dropwise to the stirred solution. Continue stirring at -78 °C for 30-60 minutes to ensure complete formation of the sodium (Z)-enolate.
-
In a separate flask, prepare a solution of this compound (1.5 equivalents) in a small amount of anhydrous THF.
-
Add the solution of this compound to the enolate solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major diastereomer.[1]
Chiral Auxiliary Cleavage Protocol
The chiral auxiliary can be cleaved to reveal the enantiomerically pure carboxylic acid. The following protocol uses lithium hydroperoxide for a mild and efficient cleavage.
Experimental Protocol: Auxiliary Hydrolysis
Materials:
-
Purified alkylated N-acyloxazolidinone product
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
10% aqueous HCl
-
Ethyl acetate
Procedure:
-
Dissolve the purified alkylated product in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equivalents) dropwise, followed by aqueous lithium hydroxide (2.0 equivalents).
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Stir for an additional 15 minutes.
-
Remove the THF under reduced pressure.
-
Partition the remaining aqueous solution between water and dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 10% HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.[1]
Visualizations
Overall Synthetic Workflow
Caption: Workflow for the asymmetric synthesis of an α-branched carboxylic acid.
Mechanism of Diastereoselective Alkylation
Caption: Stereocontrol via a chelated (Z)-enolate intermediate.
Logic of Stereochemical Control
Caption: Rationale for the observed high diastereoselectivity.
References
Application Notes and Protocols: Experimental Setup for Grignard Reactions with Chiral Alkyl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. When employing chiral alkyl halides, the stereochemical outcome of the reaction becomes a critical parameter, with significant implications for the synthesis of enantiomerically pure compounds, a crucial aspect of modern drug development. The formation of the Grignard reagent from a chiral alkyl halide can be accompanied by racemization, and the subsequent reaction with an electrophile introduces further stereochemical considerations.
These application notes provide a detailed overview of the experimental setup and protocols for conducting Grignard reactions with chiral alkyl halides, focusing on methods that promote the retention of stereochemistry. The protocols described herein are designed to be reproducible and provide a solid foundation for researchers working to synthesize chiral molecules with high enantiopurity.
Key Factors Influencing Stereoselectivity
The stereochemical outcome of a Grignard reaction involving a chiral alkyl halide is influenced by several key factors. Understanding and controlling these factors is paramount to achieving high levels of stereoselectivity.
-
Solvent: The choice of ethereal solvent and its concentration have a dramatic effect on the configurational stability of the chiral Grignard reagent. Diethyl ether (Et₂O) has been shown to be superior in many cases for maintaining stereochemical integrity compared to tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).[1]
-
Temperature: Lower reaction temperatures are generally favored to minimize racemization of the chiral Grignard reagent. The configurational stability of these reagents is often temperature-dependent.[2]
-
Method of Preparation: The method used to generate the Grignard reagent is critical. Traditional methods involving direct reaction with magnesium metal can lead to significant loss of stereochemistry due to the radical nature of the reaction.[3][4] More advanced methods, such as iodine-lithium exchange followed by transmetalation with a magnesium salt, can proceed with high retention of configuration.
-
Additives and Ligands: The use of chiral ligands or additives can induce or enhance stereoselectivity in Grignard reactions. These can form complexes with the Grignard reagent, influencing the facial selectivity of its attack on an electrophile.[5][6]
-
Nature of the Halide: The halide in the Grignard reagent can influence the diastereoselectivity of the reaction, particularly in reactions with substrates capable of chelation control.
Experimental Protocols
The following protocols provide a detailed methodology for the stereoretentive preparation of chiral secondary alkylmagnesium reagents and their subsequent reaction with electrophiles. These protocols are based on established literature procedures and are designed to be performed under a dry, inert atmosphere.
Protocol 1: General Stereoretentive Preparation of Chiral Secondary Mixed Alkylmagnesium Reagents
This protocol describes a Barbier-type preparation of chiral secondary alkylmagnesium reagents via an iodine-lithium exchange followed by in-situ transmetalation.[2][7][8][9]
Materials:
-
Chiral secondary alkyl iodide
-
tert-Butyllithium (t-BuLi) in pentane
-
Trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) in diethyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pentane
-
Electrophile (e.g., aldehyde, ketone)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware (Schlenk flasks, syringes, cannulas)
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Syringes and needles for liquid transfers
Procedure:
-
Apparatus Setup: Assemble the oven-dried glassware under a stream of inert gas. A typical setup includes a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connection to the Schlenk line.
-
Reagent Preparation: In the reaction flask, place the chiral secondary alkyl iodide (1.0 equiv) and Me₃SiCH₂MgCl (1.1 equiv) in a 2:1 mixture of pentane and diethyl ether.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Iodine-Lithium Exchange and Transmetalation: Slowly add a solution of t-BuLi (2.2 equiv) in pentane dropwise to the cooled reaction mixture via syringe over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the chiral secondary mixed alkylmagnesium reagent occurs with high retention of configuration.
-
Reaction with Electrophile: Add the desired electrophile (1.2 equiv) to the freshly prepared Grignard reagent at -78 °C. Allow the reaction to stir at this temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: Reaction of a Chiral Grignard Reagent with a Ketone to Synthesize a Chiral Tertiary Alcohol
This protocol outlines the reaction of a pre-formed chiral Grignard reagent with a ketone.
Procedure:
-
Follow steps 1-4 from Protocol 1 to prepare the chiral secondary mixed alkylmagnesium reagent.
-
Addition of Ketone: At -78 °C, slowly add a solution of the ketone (1.0 equiv) in anhydrous diethyl ether to the Grignard reagent.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Workup and Purification: Follow steps 6-9 from Protocol 1 to quench the reaction, work up the product, and purify it by column chromatography.
-
Analysis: Characterize the chiral tertiary alcohol and determine its enantiomeric excess by chiral HPLC or GC.
Data Presentation
The following tables summarize quantitative data for the stereoretentive preparation of chiral secondary Grignard reagents and their subsequent reactions with various electrophiles, as reported in the literature.[2][7][9]
Table 1: Stereoretentive Preparation of a Chiral Secondary Grignard Reagent and Reaction with an Aldehyde
| Entry | Chiral Alkyl Iodide | Electrophile (Aldehyde) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-1-iodo-2-phenylpropane | Benzaldehyde | -78 | 1 | 85 | 96 |
| 2 | (R)-1-iodo-2-phenylpropane | Cyclohexanecarboxaldehyde | -78 | 1 | 82 | 95 |
| 3 | (S)-2-iodooctane | Benzaldehyde | -78 | 1 | 88 | 94 |
| 4 | (S)-2-iodooctane | Isobutyraldehyde | -78 | 1.5 | 80 | 93 |
Table 2: Reaction of Chiral Secondary Grignard Reagents with Ketones
| Entry | Chiral Alkyl Iodide | Electrophile (Ketone) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-1-iodo-2-phenylpropane | Acetophenone | -78 | 2 | 75 | 92 |
| 2 | (R)-1-iodo-2-phenylpropane | Cyclohexanone | -78 | 2 | 78 | 90 |
| 3 | (S)-2-iodooctane | Acetone | -78 | 2.5 | 72 | 91 |
| 4 | (S)-2-iodooctane | 2-Butanone | -78 | 3 | 70 | 89 (dr 3:1) |
Table 3: Influence of Solvent on the Configurational Stability of a Chiral Grignard Reagent [1]
| Entry | Solvent | Concentration | Temperature (K) | Relative Rate of Epimerization |
| 1 | Et₂O in Toluene | 0.12 M | 195 | 1 |
| 2 | Diethyl ether (Et₂O) | Neat | 195 | 26 |
| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | Neat | 195 | 800 |
| 4 | Tetrahydrofuran (THF) | Neat | 195 | 1300 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the stereoretentive Grignard reaction.
Factors Influencing Stereoselectivity
Caption: Key factors influencing the stereochemical outcome of Grignard reactions.
References
- 1. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 4. How to prepare a chiral Grignard reagent: a theoretical proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alc ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06350B [pubs.rsc.org]
- 6. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05315A [pubs.rsc.org]
Application Notes and Protocols for Williamson Ether Synthesis Using (S)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary or secondary alkyl halide.[1][2][3][4] When a chiral alkyl halide is used, the SN2 reaction pathway leads to a predictable and controlled inversion of stereochemistry at the electrophilic carbon center.[1] This stereospecificity makes the Williamson ether synthesis a valuable tool in asymmetric synthesis, particularly in the development of chiral drugs and other bioactive molecules.
These application notes provide a detailed protocol for the Williamson ether synthesis using (S)-2-bromooctane as a chiral secondary alkyl halide. The reaction with an alkoxide, such as sodium butoxide, is expected to yield the corresponding (R)-2-alkoxyoctane with inversion of configuration. Due to the secondary nature of the alkyl halide, a competing E2 elimination reaction can occur, leading to the formation of octene isomers as byproducts.[1] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired ether product.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Williamson ether synthesis is dictated by the SN2 reaction mechanism. The alkoxide nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the leaving group. This "backside attack" forces the inversion of the stereocenter.
Caption: SN2 Mechanism of the Williamson Ether Synthesis.
Experimental Workflow
The general workflow for the Williamson ether synthesis using this compound involves the preparation of the alkoxide, the SN2 reaction itself, and subsequent workup and purification of the product.
Caption: Experimental Workflow for Williamson Ether Synthesis.
Data Presentation
| Parameter | Value | Conditions |
| Yield of Ether | 50-70% | Reaction with primary alkoxides. Yields may be lower with bulkier alkoxides due to increased E2 elimination. |
| Enantiomeric Excess (ee) | >95% | The SN2 reaction proceeds with high stereospecificity, leading to a nearly complete inversion of configuration. |
| Reaction Time | 6-12 hours | Dependent on the specific alkoxide, solvent, and reaction temperature. |
| Byproducts | Octene isomers, starting alcohol | Formed via the competing E2 elimination pathway and unreacted starting material. |
Experimental Protocols
The following protocol is adapted from established procedures for the Williamson ether synthesis with analogous secondary alkyl halides and can be applied to the reaction of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., 1-butanol)
-
Sodium metal (or sodium hydride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
1. Preparation of the Alkoxide (Sodium Butoxide)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous 1-butanol (1.2 equivalents) under a positive pressure of nitrogen.
-
Carefully add sodium metal (1.1 equivalents), cut into small pieces, to the alcohol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Alternatively, sodium hydride (1.1 equivalents) can be added portion-wise to the alcohol at 0 °C.
2. Williamson Ether Synthesis
-
Once the alkoxide solution has formed and cooled to room temperature, add anhydrous diethyl ether to the flask.
-
Add this compound (1.0 equivalent) dropwise to the stirred alkoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 35-40 °C for diethyl ether) and maintain reflux for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Workup
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
4. Purification
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield the pure (R)-2-butoxyoctane.
5. Characterization
-
Confirm the structure of the product by 1H NMR, 13C NMR, and mass spectrometry.
-
Determine the enantiomeric purity of the product by chiral GC or HPLC analysis. The optical rotation can be measured using a polarimeter to confirm the inversion of stereochemistry.
Conclusion
The Williamson ether synthesis provides an effective method for the stereospecific synthesis of chiral ethers from this compound. By following the detailed protocol and exercising careful control over reaction conditions to minimize the competing E2 elimination, researchers can achieve good yields of the desired (R)-2-alkoxyoctane with high enantiomeric purity. This methodology is a valuable asset for the synthesis of chiral building blocks in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiomerically Pure (S)-2-Bromoo-ctane
Welcome to the technical support center for the synthesis of enantiomerically pure (S)-2-Bromooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stereospecific synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing enantiomerically pure this compound?
A1: The most prevalent and dependable method is the nucleophilic substitution (SN2) reaction of enantiomerically pure (R)-2-octanol with a brominating agent. This reaction proceeds with an inversion of stereochemistry at the chiral center, yielding the desired this compound. Phosphorus tribromide (PBr₃) is a commonly used reagent for this transformation.[1][2][3][4]
Q2: Why is maintaining enantiomeric purity a significant challenge in this synthesis?
A2: The primary challenge is preventing racemization of the desired this compound product. The bromide ion (Br⁻), a byproduct and the nucleophile in the reaction, can itself act as a nucleophile in a subsequent SN2 reaction with the this compound product. This leads to an inversion of stereochemistry back to the (R)-enantiomer, resulting in a gradual loss of enantiomeric purity and the formation of a racemic mixture.[5][6][7]
Q3: What are the main side reactions to be aware of during the synthesis of this compound?
A3: Besides racemization, the main side reaction is elimination (E2), which competes with the desired substitution (SN2) reaction. This is particularly favored by higher reaction temperatures and results in the formation of octene isomers. Another potential issue is the formation of phosphorous acid byproducts when using PBr₃, which need to be carefully removed during workup.[8]
Q4: How can I determine the enantiomeric excess (ee) of my synthesized this compound?
A4: The most accurate and widely used method for determining the enantiomeric excess of 2-bromooctane is chiral gas chromatography (GC).[9][10][11][12] This technique utilizes a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a lower than expected yield of your final product, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reagents. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material, (R)-2-octanol. - Consider extending the reaction time, but be mindful that prolonged reaction times at elevated temperatures can favor side reactions. |
| Side Reactions (Elimination) | - Maintain a low reaction temperature. Elimination reactions are generally favored at higher temperatures.[13] - Use a less sterically hindered base if one is required for the specific protocol. However, for PBr₃ reactions, a base is not typically used. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an adequate amount of an appropriate organic solvent (e.g., diethyl ether, pentane). - Minimize the number of transfer steps to avoid physical loss of the product. - During washing steps, be cautious to avoid vigorous shaking that can lead to the formation of emulsions, which can trap the product. |
| Decomposition of Reagents | - Use freshly distilled or high-purity PBr₃. Phosphorus tribromide is sensitive to moisture and can decompose over time.[2][3] - Ensure all glassware is thoroughly dried before use to prevent hydrolysis of PBr₃. |
Issue 2: Low Enantiomeric Excess (ee) of this compound
A reduction in the enantiomeric purity of your product is a common challenge. The following table outlines potential reasons and corrective actions.
| Potential Cause | Recommended Solutions |
| Racemization of the Product | - Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Racemization is often accelerated at higher temperatures.[5][14] - Minimize the reaction time. Once the starting material is consumed (as determined by TLC or GC), promptly proceed with the workup to remove the product from the presence of bromide ions.[15] - Use a minimal excess of the brominating agent to reduce the concentration of free bromide ions in the reaction mixture. |
| Racemization of the Starting Material | - Ensure the (R)-2-octanol starting material is of high enantiomeric purity. - Avoid acidic conditions during storage or prior to the reaction, as this can potentially lead to racemization of the chiral alcohol. |
| Inaccurate ee Determination | - Optimize the chiral GC method to ensure baseline separation of the (R) and (S) enantiomers.[9] Poor separation can lead to inaccurate integration and an incorrect ee value. - Calibrate the GC method with a racemic standard of 2-bromooctane to confirm the retention times of both enantiomers. |
Experimental Protocols
Synthesis of this compound from (R)-2-Octanol using PBr₃
This protocol describes a general procedure for the stereospecific synthesis of this compound.
Materials:
-
(R)-2-octanol (high enantiomeric purity)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve enantiomerically pure (R)-2-octanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add phosphorus tribromide (approximately 0.33 to 0.40 equivalents) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting alcohol.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.[16][17][18][19][20]
Expected Results:
-
Yield: 70-85%
-
Enantiomeric Excess (ee): >95%
Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)
This protocol provides a general method for determining the enantiomeric excess of the synthesized 2-bromooctane.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™).[10]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified 2-bromooctane in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions (Example):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80-100 °C), hold for a few minutes, then ramp the temperature at a slow rate (e.g., 2-5 °C/min) to a final temperature that allows for the elution of both enantiomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Analysis: The two enantiomers, (R)-2-Bromooctane and this compound, will have different retention times on the chiral column. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
Visualizations
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Role of Additives during Deracemization Using Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. azom.com [azom.com]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Purification [chem.rochester.edu]
- 17. chembam.com [chembam.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scribd.com [scribd.com]
- 20. jackwestin.com [jackwestin.com]
Technical Support Center: Grignard Reagent Formation from (S)-2-Bromooctane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from (S)-2-bromooctane.
Troubleshooting Guide: Common Issues and Solutions
Problem: The Grignard reaction fails to initiate.
This is a common issue, often related to the magnesium surface's passivity or the presence of contaminants.
-
Cause 1: Inactive Magnesium Surface
-
Explanation: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1][2]
-
Solutions:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings.[1][3][4] The disappearance of the iodine's purple or brown color or the observation of ethylene gas bubbles indicates that the fresh magnesium surface is exposed and the reaction is initiating.[1][3]
-
Mechanical Activation: Under an inert atmosphere, use a dry glass stirring rod to gently crush or scratch the magnesium turnings.[1][5] This physically breaks the oxide layer, exposing the reactive metal.
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.[1]
-
Ultrasonication: Using an ultrasonic bath can help break up the oxide layer and initiate the reaction.[1]
-
-
-
Cause 2: Presence of Moisture
-
Explanation: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[4][6] This prevents the reaction from starting.
-
Solutions:
-
Glassware Preparation: All glassware must be rigorously dried before use. Oven-drying at over 120°C for several hours or flame-drying under a vacuum and cooling under an inert gas (nitrogen or argon) is essential.[7][8]
-
Anhydrous Solvents: Use freshly distilled, anhydrous grade ether or tetrahydrofuran (THF).[9][10] Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Maintain a positive pressure of a dry, inert gas like nitrogen or argon throughout the entire setup and reaction to prevent atmospheric moisture from entering the system.[4]
-
-
Problem: The reaction starts, but the yield is low, or the solution turns dark.
Low yields are typically caused by side reactions that consume either the starting material or the newly formed Grignard reagent. A darkening or blackening of the solution can also indicate side product formation.[11]
-
Cause 1: Wurtz Coupling
-
Explanation: This is a major side reaction where the formed Grignard reagent ((S)-octylmagnesium bromide) reacts with a molecule of unreacted this compound to form a dimer (hexadecane isomers).[2][12][13] This is especially prevalent with more reactive alkyl halides.
-
Solutions:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension.[8][13] This keeps the concentration of the alkyl halide low, minimizing its reaction with the Grignard reagent.
-
Temperature Control: The reaction is exothermic.[4] Maintain a gentle reflux and avoid excessive heating, which can favor the Wurtz coupling reaction.[13][14] If the reaction becomes too vigorous, cool the flask in an ice-water bath.[4]
-
Solvent Choice: THF is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides as it forms more stable complexes.[2][11] For secondary halides, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.[15]
-
-
-
Cause 2: Protonation of the Grignard Reagent
-
Explanation: As mentioned above, any protic source (water, alcohols) will protonate and destroy the Grignard reagent, converting it into octane.[6]
-
Solution: Strictly adhere to anhydrous and inert atmosphere conditions as described in the initiation troubleshooting section.
-
-
Cause 3: Elimination Reaction
-
Explanation: As a strong base, the Grignard reagent can deprotonate a molecule of this compound, leading to the formation of octene isomers via an E2 elimination pathway. This is more common with sterically hindered or secondary/tertiary alkyl halides.
-
Solution: Maintain a low reaction temperature to favor the desired nucleophilic substitution on magnesium over the elimination pathway.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary side reactions to expect with this compound?
-
Q2: Will the stereochemistry at the chiral center of this compound be retained during Grignard formation?
-
The formation of a Grignard reagent from an alkyl halide is generally believed to proceed through a single-electron transfer (SET) mechanism, which involves radical intermediates on the magnesium surface.[4][13] This process often leads to partial or complete racemization. Therefore, it is unlikely that the stereochemical integrity of the (S)-enantiomer will be fully preserved in the resulting Grignard reagent.
-
-
Q3: Which solvent is better for this reaction: diethyl ether or THF?
-
Q4: My reaction mixture turned cloudy and then black. Is this normal?
-
An initial cloudy, grayish appearance is normal and indicates the reaction has started.[4] However, if the mixture becomes very dark or black, it could be a sign of decomposition or significant side product formation, possibly from overheating.[11] It is recommended to monitor the reaction and control the temperature to maintain a gentle reflux.
-
Quantitative Data on Side Reactions
Minimizing the Wurtz coupling side product is crucial for achieving high yields. The reaction setup can have a significant impact on selectivity.
| Reaction Type | Substrate | Solvent | Selectivity (Grignard:Wurtz) | Reference |
| Semi-Batch | Pentyl Bromide | Diethyl Ether | 84:16 | [12] |
| Continuous Lab Scale | Pentyl Bromide | Diethyl Ether | 97:3 | [12] |
| Semi-Batch | Benzyl Chloride | THF | 30:70 | [15] |
| Semi-Batch | Benzyl Chloride | 2-MeTHF | 90:10 | [15] |
Note: Data for pentyl bromide and benzyl chloride are presented as representative examples of how reaction conditions can influence the selectivity of Grignard formation and reduce Wurtz coupling.
Experimental Protocol: Formation of Octylmagnesium Bromide
This protocol provides a general procedure for the formation of a Grignard reagent from a secondary alkyl halide.
1. Preparation:
- Dry all glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) in an oven at >120°C for at least 4 hours or flame-dry under vacuum.[7][17]
- Assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Equip the condenser with a drying tube containing calcium chloride.[4]
- Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.
2. Magnesium Activation:
- Add a single crystal of iodine to the flask.[4]
- Add a small portion (~5-10 mL) of anhydrous THF or diethyl ether, just enough to cover the magnesium.
3. Reaction Initiation:
- In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether.
- Add a small aliquot (~10%) of the 2-bromooctane solution to the stirring magnesium suspension.[4]
- The reaction should initiate, indicated by the disappearance of the iodine color, the appearance of a cloudy solution, and a gentle boiling of the solvent.[4] If it does not start, gently warm the flask with a heat gun until initiation is observed, then remove the heat source immediately.
4. Grignard Formation:
- Once the reaction is initiated and self-sustaining, add the remaining 2-bromooctane solution dropwise from the funnel at a rate that maintains a steady, gentle reflux.[4] This is a critical step to minimize Wurtz coupling.
- If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.
- After the addition is complete, allow the mixture to stir at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted.[4] The resulting grayish solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Visualizations
Troubleshooting Workflow for Low Grignard Yield
Caption: Troubleshooting flowchart for low yield in Grignard reagent formation.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. adichemistry.com [adichemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. community.wvu.edu [community.wvu.edu]
Technical Support Center: Stereochemical Control in Reactions of (S)-2-Bromooctane
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of (S)-2-bromooctane during nucleophilic substitution reactions. By carefully selecting reaction conditions, the stereointegrity of the chiral center can be maintained, yielding the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why does it occur with this compound?
A1: Racemization is the process where an optically active compound, such as this compound, is converted into an equal mixture of both enantiomers ((S) and (R)), resulting in a loss of optical activity.[1] This occurs when the reaction proceeds through a planar carbocation intermediate, which is characteristic of the SN1 (Substitution Nucleophilic Unimolecular) mechanism.[1] The incoming nucleophile can attack this planar intermediate from either face with equal probability, leading to a mixture of both inverted and retained products.[2]
Q2: How can I prevent racemization during a substitution reaction with this compound?
A2: To prevent racemization, reaction conditions must be chosen to favor the SN2 (Substitution Nucleophilic Bimolecular) mechanism over the SN1 mechanism. The SN2 pathway involves a backside attack by the nucleophile in a single, concerted step, which leads to a predictable inversion of stereochemistry, not racemization.[3][4]
Q3: What are the key factors that favor the SN2 mechanism?
A3: The primary factors to control are the solvent, the nucleophile, and the temperature.
-
Solvent: Use a polar aprotic solvent.[5]
-
Nucleophile: Employ a strong nucleophile at a high concentration.[6][7]
-
Temperature: Maintain a low to moderate reaction temperature.
Q4: Why is the choice of solvent so critical?
A4: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for SN2 reactions because they can dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile.[5] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (e.g., water, ethanol) solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its reactivity and favors the SN1 pathway by stabilizing the carbocation intermediate.[8][9]
Q5: Which nucleophiles are best for promoting an SN2 reaction with a secondary alkyl halide?
A5: Strong, non-basic nucleophiles are preferred for secondary alkyl halides like 2-bromooctane to minimize the competing E2 (elimination) reaction. Good examples include azide (N₃⁻), cyanide (CN⁻), iodide (I⁻), and thiolates (RS⁻).[10] Strongly basic nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻) can lead to a significant amount of elimination product.[10]
Troubleshooting Guide: Racemization Detected
If you are observing a loss of optical purity or the formation of a racemic mixture in your product, consult the following troubleshooting guide.
| Symptom | Potential Cause | Recommended Solution |
| Product is a racemic or near-racemic mixture. | The reaction is proceeding primarily through an SN1 mechanism . | 1. Change the solvent: Switch from a polar protic solvent (e.g., ethanol, water) to a polar aprotic solvent (e.g., acetone, DMF, DMSO).[5] 2. Increase nucleophile strength/concentration: Use a stronger, more concentrated nucleophile to favor the bimolecular SN2 pathway.[11] |
| Significant loss of enantiomeric excess, but not full racemization. | A mixture of SN1 and SN2 pathways is occurring. | 1. Lower the reaction temperature: Higher temperatures can provide the energy to form a carbocation, favoring the SN1 pathway. Lowering the temperature will favor the kinetically controlled SN2 reaction. 2. Optimize solvent and nucleophile: Ensure you are using a highly polar aprotic solvent and a strong nucleophile to maximize the SN2 rate.[9] |
| Low yield of substitution product and formation of alkenes. | The E2 elimination reaction is competing with the SN2 substitution. This is common with strong, basic nucleophiles. | 1. Use a less basic nucleophile: Switch to a nucleophile that is a weaker base (e.g., N₃⁻, CN⁻, I⁻).[10] 2. Lower the reaction temperature: Higher temperatures strongly favor elimination over substitution.[12][13] |
| Racemization occurs even with a good SN2 nucleophile (e.g., Br⁻, I⁻). | The SN2 reaction is reversible , leading to racemization over time. For example, if this compound reacts with NaBr, the incoming bromide ion will invert the stereocenter to (R)-2-bromooctane. The reverse reaction will then invert it back to the (S) form, eventually leading to a racemic mixture.[1] | 1. Use a nucleophile that is a better leaving group than the original halide (e.g., using NaI with an alkyl chloride or bromide in acetone, known as the Finkelstein reaction). The resulting NaBr or NaCl is insoluble in acetone and precipitates, driving the reaction forward.[7][14] 2. Carefully control reaction time: Monitor the reaction and stop it once the starting material is consumed to prevent the reverse reaction from becoming significant. |
Data Presentation
The choice of reaction conditions significantly impacts the stereochemical outcome. The following table summarizes the expected outcomes based on the reaction mechanism favored by different experimental setups.
| Reaction Condition | Favored Mechanism | Primary Stereochemical Outcome | Expected Product from this compound | Reference Example (Quantitative Data) |
| Strong Nucleophile (e.g., NaN₃), Polar Aprotic Solvent (e.g., DMF), Low Temperature | SN2 | Inversion | (R)-2-Azidooctane | Reaction of this compound with NaN₃ in acetone is expected to yield the (R) product with high enantiomeric excess. |
| Strong Nucleophile (e.g., NaCN), Polar Aprotic Solvent (e.g., DMSO) | SN2 | Inversion | (R)-2-Cyanooctane | The reaction of (R)-2-Bromooctane with NaCN proceeds with inversion to give (S)-2-Cyanooctane. |
| Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., H₂O/Ethanol) | SN1 | Racemization | (R/S)-2-Octanol | Not applicable for preventing racemization. |
| Strong, Basic Nucleophile (e.g., NaOH), Polar Aprotic Solvent (e.g., Acetone) | SN2 / SN1 / E2 mix | Partial Inversion, Partial Racemization | (R)-2-Octanol and (S)-2-Octanol | Reaction of 2-Bromooctane with aq. NaOH in acetone gives an alcohol with 80% inversion and 20% racemization. |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Azidooctane with High Stereointegrity
This protocol is adapted from established SN2 procedures for primary alkyl halides and is designed to maximize inversion of configuration.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash successively with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (R)-2-azidooctane.
-
Purification: Purify the product by vacuum distillation or column chromatography as needed.
-
Analysis: Confirm the stereochemical outcome by polarimetry, comparing the observed optical rotation to the literature value for the pure enantiomer.
Visualizations
Reaction Pathways and Stereochemistry
Caption: SN1 pathway leads to a racemic mixture, while the SN2 pathway leads to inversion of configuration.
Experimental Workflow for Favoring SN2
Caption: Decision workflow for selecting conditions that promote the desired SN2 reaction pathway.
Troubleshooting Decision Tree
Caption: A logical decision tree to troubleshoot and resolve issues of racemization and elimination.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved A. Sodium cyanide reacts with 2-bromopentane in DMF | Chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. brainly.com [brainly.com]
- 10. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 11. quora.com [quora.com]
- 12. The reaction of this compound with cyanide ion gives a cyano compound.. [askfilo.com]
- 13. Question: SN2 Reaction Mechanism of (R)-2-Bromooctane with NaCN Draw the.. [askfilo.com]
- 14. Retention vs Inversion in SN1 and SN2 Reactions (NEET Chemistry) - Neet Chennai [neetchennai.com]
Purification techniques for (S)-2-Bromooctane from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-2-Bromooctane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The impurities largely depend on the synthetic route used to prepare this compound.
-
From (R)-2-Octanol and HBr:
-
Unreacted (R)-2-Octanol: The starting material may not have fully reacted.
-
This compound and (R)-2-Bromooctane (racemic mixture): The reaction can proceed via an SN1-like mechanism, leading to a loss of stereochemical integrity.
-
3-Bromooctane: Carbocation rearrangement can lead to the formation of this isomeric impurity.[1]
-
Octene isomers: Elimination side reactions can produce various octenes.
-
Di-n-octyl ether: An ether byproduct can form.
-
-
From (R)-2-Octanol and PBr₃:
-
Unreacted (R)-2-Octanol: Incomplete reaction is a common source of impurity.
-
Phosphorous acid (H₃PO₃) and other phosphorus byproducts: These are formed from the reaction of PBr₃ with the alcohol and any moisture.[2]
-
Alkyl phosphites: Intermediate species that may persist if the reaction does not go to completion.[3]
-
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.
| Property | Value | Significance for Purification |
| Boiling Point | 190.8 °C at 760 mmHg[4][5] | Allows for purification by distillation from less volatile (e.g., phosphorus byproducts) or more volatile (e.g., some solvents) impurities. |
| Density | ~1.1 g/cm³[6] | Being denser than water, it will form the lower layer during aqueous extractions. |
| Solubility | Negligible in water[5] | Facilitates separation from water-soluble impurities through aqueous washes. |
| Refractive Index | ~1.450[6] | Can be used as a quick check for the purity of distilled fractions. |
| Stereochemistry | Optically active | Purification methods should be chosen to avoid racemization. |
Q3: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities. A combination of methods is often necessary.
-
Liquid-Liquid Extraction: Ideal for removing water-soluble impurities such as acids, bases, and salts.
-
Distillation: Effective for separating this compound from impurities with significantly different boiling points. Vacuum distillation is recommended to prevent decomposition at high temperatures.
-
Flash Column Chromatography: The best method for separating compounds with similar boiling points but different polarities, such as isomeric impurities like 3-bromooctane or unreacted 2-octanol.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Steps |
| Emulsion formation during extraction | * Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. * Allow the mixture to stand for a longer period. * Filter the mixture through a pad of celite. |
| Product loss in the aqueous layer | * Ensure the correct pH of the aqueous wash to keep the product in the organic phase. * Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency. |
| Incomplete phase separation | * Allow sufficient time for the layers to separate completely. * If the interface is unclear, gently swirl the separatory funnel or use a glass rod to help break any small droplets. |
Issue 2: Presence of Impurities After Distillation
| Possible Cause | Troubleshooting Steps |
| Similar boiling points of product and impurity | * If the boiling points are very close (e.g., 2-bromooctane and 3-bromooctane), simple distillation may not be effective. * Use fractional distillation with a column that provides a higher number of theoretical plates (e.g., a Vigreux or packed column). * Consider an alternative purification method like flash column chromatography. |
| Bumping or uneven boiling | * Ensure the use of boiling chips or a magnetic stir bar in the distillation flask. * Heat the flask gently and evenly. |
| Product decomposition | * Use vacuum distillation to lower the boiling point and prevent thermal degradation. |
Issue 3: Racemization of this compound
| Possible Cause | Troubleshooting Steps |
| Presence of bromide ions | * Excess bromide ions from the reaction (e.g., from HBr or NaBr) can lead to racemization through a series of SN2 reactions.[4][7][8] * Thoroughly wash the crude product with water to remove any residual bromide salts before further purification. |
| Prolonged heating | * Minimize the time the compound is heated during distillation. Use vacuum distillation to lower the required temperature. |
| Acidic or basic conditions | * Neutralize the crude product with a dilute base (e.g., sodium bicarbonate solution) if the reaction was performed under acidic conditions, and with a dilute acid if under basic conditions, followed by a water wash. |
Experimental Protocols
Protocol 1: Purification of this compound after Synthesis with PBr₃
-
Quenching the Reaction:
-
Slowly and carefully pour the reaction mixture over crushed ice with stirring to decompose any remaining PBr₃.
-
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with:
-
Cold water, to remove phosphorous acid.
-
Saturated sodium bicarbonate solution, to neutralize any remaining acidic impurities (vent frequently).
-
Brine, to aid in drying.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Final Purification:
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of 2-bromooctane at the given pressure.
-
Flash Column Chromatography: If isomeric purity is a concern, perform flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).
-
Protocol 2: Purification of this compound after Synthesis with HBr
-
Extraction and Washing:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water, to remove excess HBr.
-
Cold, concentrated H₂SO₄, to remove unreacted alcohol and ether byproducts (use with caution).
-
Saturated sodium bicarbonate solution, to neutralize any remaining acid (vent frequently).
-
Brine.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous CaCl₂ or MgSO₄.
-
Filter and concentrate the solution using a rotary evaporator.
-
-
Final Purification:
-
Fractional Distillation: Due to the potential for 3-bromooctane as an impurity, fractional distillation under reduced pressure is recommended.
-
Flash Column Chromatography: For the highest purity, especially to separate from 3-bromooctane, flash chromatography is the preferred method.
-
Visualizations
Caption: Experimental workflow for the purification of this compound synthesized using PBr₃.
Caption: Troubleshooting logic for common purity issues with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Bromooctane (contains 3-Bromooctane) 85.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. kcl.digimat.in [kcl.digimat.in]
- 4. homework.study.com [homework.study.com]
- 5. Page loading... [wap.guidechem.com]
- 6. labproinc.com [labproinc.com]
- 7. (R)-2-Bromooctane undergoes racemization to give ( \pm )-2-bromooctane .. [askfilo.com]
- 8. (R)-2-Bromooctane undergoes racemization to give ( \pm )-2-bromooctane wh.. [askfilo.com]
Technical Support Center: Optimizing Nucleophilic Substitution of (S)-2-Bromooctane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the nucleophilic substitution of (S)-2-bromooctane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for the nucleophilic substitution of this compound?
As a secondary alkyl halide, this compound can undergo nucleophilic substitution via two primary mechanisms: the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways.[1][2] The prevailing mechanism is highly dependent on the specific reaction conditions, including the strength of the nucleophile, the type of solvent, and the temperature.[1][3]
-
Sₙ2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[4][5][6] This "backside attack" results in an inversion of the stereochemical configuration at the chiral center.[7][8][9] The rate of an Sₙ2 reaction depends on the concentration of both the this compound and the nucleophile.[4][6][10]
-
Sₙ1 Pathway: This is a two-step mechanism that begins with the departure of the bromide ion to form a planar carbocation intermediate.[2][11][12] The nucleophile then attacks this intermediate. Because the nucleophile can attack from either face of the planar carbocation, this pathway typically leads to a mixture of enantiomers, a process known as racemization.[2][3][4] The Sₙ1 reaction rate is primarily dependent only on the concentration of the this compound.[2][13]
Q2: How can I ensure the reaction proceeds via the Sₙ2 pathway to achieve stereochemical inversion?
To favor the Sₙ2 mechanism and ensure the inversion of stereochemistry from the (S)-enantiomer to the (R)-enantiomer, specific reaction conditions must be employed. The key is to use a strong nucleophile in a polar aprotic solvent.[3][14] Tertiary alkyl halides are sterically hindered and do not undergo Sₙ2 reactions, while primary alkyl halides readily do; secondary halides like 2-bromooctane are intermediate and require carefully controlled conditions to favor the Sₙ2 pathway.[5][9][15]
Q3: How does the choice of nucleophile impact the reaction?
The nucleophile is a critical factor in determining the reaction pathway. For an Sₙ2 reaction, a strong nucleophile is required to facilitate the concerted, single-step mechanism.[14][16]
-
Nucleophilicity: This refers to the ability of a nucleophile to attack an electrophilic carbon. Strong nucleophiles, often those with a negative charge (e.g., I⁻, CN⁻, RS⁻), increase the rate of Sₙ2 reactions.[16][17]
-
Basicity: While related, nucleophilicity and basicity are not the same. Strong bases can act as strong nucleophiles, but sterically hindered or bulky bases (e.g., potassium tert-butoxide) are more likely to cause a competing elimination (E2) reaction, leading to the formation of alkenes instead of the desired substitution product.[18]
Q4: What is the role of the solvent in optimizing the reaction?
The solvent has a profound effect on the reaction pathway.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These are the ideal choice for Sₙ2 reactions.[5][13][19][20] They are polar enough to dissolve the substrate and the ionic nucleophile but do not form strong hydrogen bonds with the nucleophile.[5][20] This leaves the nucleophile "naked" and highly reactive, promoting the Sₙ2 backside attack.[19]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents favor the Sₙ1 pathway. They can solvate and stabilize the carbocation intermediate through hydrogen bonding, lowering the activation energy for its formation.[3][13][15][21] They also solvate the nucleophile, creating a "cage" around it that hinders its ability to participate in an Sₙ2 attack.[20][22]
Q5: What is the expected stereochemical outcome for a successful Sₙ2 reaction on this compound?
All Sₙ2 reactions proceed with a complete inversion of configuration at the chiral center, a phenomenon also known as Walden inversion.[7][9] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[4][8] Therefore, if the starting material is this compound, a successful Sₙ2 reaction will yield the corresponding (R)-enantiomer of the product.[7][23][24]
Troubleshooting Guide
Problem: Low or no product yield.
Caption: Troubleshooting workflow for low product yield.
-
Possible Cause 1: Weak Nucleophile. The Sₙ2 reaction rate is directly dependent on the nucleophile's strength.[16] Weak nucleophiles (e.g., H₂O, ROH) react very slowly or favor the Sₙ1 pathway.
-
Solution: Employ a strong, negatively charged nucleophile. Refer to Table 2 for relative strengths.
-
-
Possible Cause 2: Incorrect Solvent. Using a polar protic solvent (e.g., ethanol, water) will solvate the nucleophile, reducing its reactivity and hindering the Sₙ2 mechanism.[20][22]
-
Solution: Use a polar aprotic solvent like acetone, DMF, or DMSO to maximize the nucleophile's reactivity.[13]
-
-
Possible Cause 3: Competing Elimination (E2) Reaction. If a strong and/or sterically hindered base is used (e.g., t-BuOK), it can act as a base rather than a nucleophile, leading to the formation of octene isomers.[18] This is also favored by higher temperatures.
-
Solution: Use a strong nucleophile that is a weaker base. If a base is required, use a non-hindered one. Lowering the reaction temperature can also disfavor elimination.
-
Problem: The product is a racemic mixture (loss of stereospecificity).
-
Possible Cause: Sₙ1 Pathway Competition. Racemization is the hallmark of the Sₙ1 mechanism, which proceeds through a planar carbocation intermediate.[2][3][4] If your conditions are not optimized for Sₙ2, the Sₙ1 pathway will compete.
Data Presentation
Table 1: Effect of Reaction Conditions on Pathway Selection for 2-Bromooctane
| Factor | Favors Sₙ2 Pathway | Favors Sₙ1 Pathway |
| Nucleophile | Strong, high concentration (e.g., I⁻, CN⁻, N₃⁻)[14][16] | Weak, low concentration (e.g., H₂O, ROH)[3] |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF)[5][13] | Polar Protic (e.g., Water, Ethanol, Methanol)[13][15] |
| Stereochemistry | Complete Inversion (S → R)[7][9][24] | Racemization (S → R/S mixture)[2][3][4] |
| Rate Law | Rate = k[this compound][Nucleophile][6][10] | Rate = k[this compound][2][13] |
Table 2: Relative Strength of Common Nucleophiles for Sₙ2 Reactions
| Strength | Nucleophiles |
| Excellent | I⁻, HS⁻, RS⁻ |
| Good | Br⁻, N₃⁻, CN⁻, OH⁻, RO⁻ |
| Fair | Cl⁻, F⁻, RCO₂⁻ |
| Weak / Very Weak | H₂O, ROH |
| Note: This order can be influenced by the choice of solvent. |
Table 3: Properties of Common Solvents for Nucleophilic Substitution
| Solvent | Type | Favored Pathway |
| Acetone | Polar Aprotic | Sₙ2[13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sₙ2[5][13] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Sₙ2[5] |
| Acetonitrile | Polar Aprotic | Sₙ2[25] |
| Ethanol | Polar Protic | Sₙ1[13] |
| Methanol | Polar Protic | Sₙ1[13] |
| Water | Polar Protic | Sₙ1[13] |
Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction of this compound with Sodium Azide
This protocol is adapted from a similar procedure for a secondary alkyl halide and is designed to favor the Sₙ2 pathway, leading to the formation of (R)-2-azidooctane.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, separatory funnel
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Addition of Substrate: Add this compound to the solution via syringe.
-
Reaction: Heat the reaction mixture with stirring (e.g., to 50-60 °C). The optimal temperature may require adjustment.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.[1]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude (R)-2-azidooctane.[1]
-
Purification & Analysis: Purify the product by column chromatography or distillation. Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy) and determine the optical rotation using a polarimeter to confirm the inversion of stereochemistry.[1]
Caption: General experimental workflow for an Sₙ2 reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. google.com [google.com]
- 11. cognitoedu.org [cognitoedu.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. brainly.com [brainly.com]
- 15. brainkart.com [brainkart.com]
- 16. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 17. youtube.com [youtube.com]
- 18. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. CK12-Foundation [flexbooks.ck12.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. quora.com [quora.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. columbia.edu [columbia.edu]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during asymmetric synthesis involving (S)-2-Bromooctane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my nucleophilic substitution reaction with this compound?
Low yields in reactions with this compound, a secondary alkyl halide, can be attributed to several factors. The primary reasons often involve competition between SN2 (desired) and E2 (elimination) pathways, as well as potential SN1 contributions leading to racemization.[1][2] As a secondary substrate, this compound is susceptible to steric hindrance, which can significantly slow down the desired SN2 reaction rate.[3]
Q2: My product has low enantiomeric excess (ee). What is causing the racemization?
Racemization occurs when the chiral center of your this compound starting material loses its stereochemical integrity. This can happen if the reaction conditions allow for an SN1 pathway, which proceeds through a planar carbocation intermediate. Another common cause is the presence of the bromide ion (Br⁻), the leaving group, in the reaction mixture. The bromide ion can act as a nucleophile, attacking the unreacted this compound or the product in a reversible SN2 reaction, leading to inversion of stereochemistry and formation of the (R)-enantiomer, thus reducing the overall enantiomeric excess.[1][4]
Q3: How can I minimize the competing elimination (E2) reaction?
The E2 elimination is a common side reaction for secondary alkyl halides, especially when using strong or sterically bulky bases as nucleophiles.[5][6] To minimize elimination, consider the following:
-
Nucleophile Choice: Use a strong, but non-bulky, nucleophile. For example, azide (N₃⁻) is a good nucleophile with low basicity.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Base Strength: If a base is required, use a non-hindered and weaker base where possible.
Q4: What is the best solvent for an SN2 reaction with this compound?
For SN2 reactions, polar aprotic solvents are generally preferred.[7] These solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, can dissolve the nucleophilic salt but do not solvate the nucleophile as strongly as polar protic solvents (like water or alcohols). This "naked" nucleophile is more reactive and promotes a higher SN2 reaction rate.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in your asymmetric synthesis.
Logical Troubleshooting Workflow
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Solved Substitution Elimination Reactions THE STUDY OF | Chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
Stability and storage conditions for (S)-2-Bromooctane to prevent degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and proper storage of (S)-2-Bromooctane to prevent degradation and maintain its chiral integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily affected by four environmental factors:
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including substitution, elimination, and racemization.[1]
-
Light: Exposure to UV light can initiate free-radical chain reactions, leading to decomposition. This is a common issue for alkyl bromides.[1]
-
Moisture: Water can act as a nucleophile, causing slow hydrolysis of this compound to form 2-octanol and hydrobromic acid via SN1 or SN2 reactions.[1]
-
Oxygen: Oxygen can participate in and promote free-radical degradation pathways, particularly when initiated by light or heat.[1]
Q2: What are the main degradation products I should be aware of?
A2: The primary degradation of this compound can occur through three main pathways, resulting in the following products:
-
Substitution reactions (SN1/SN2): Nucleophilic substitution can lead to the formation of 2-octanol (from hydrolysis) or other substitution products depending on the nucleophiles present.
-
Elimination reactions (E1/E2): Elimination of hydrogen bromide will result in the formation of various octene isomers.
-
Racemization: The chiral center at the second carbon can undergo inversion, leading to the formation of (R)-2-Bromooctane. This results in a racemic mixture, which is a 50:50 mixture of the (S) and (R) enantiomers, leading to a loss of optical activity.
Q3: How can I prevent racemization of this compound?
A3: Racemization can be a significant issue, especially during reactions or improper storage. To prevent racemization:
-
Avoid Nucleophiles: The presence of nucleophiles, even bromide ions from the degradation of the compound itself, can facilitate SN2-type reactions that lead to inversion of stereochemistry and ultimately racemization.
-
Control Temperature: Higher temperatures can provide the energy to overcome the activation barrier for racemization.
-
Use Aprotic Solvents: If used in a reaction, polar aprotic solvents are generally preferred over polar protic solvents for reactions where stereochemical retention is desired, as protic solvents can promote carbocation formation (SN1 pathway), which leads to racemization.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[1] | Reduces the rate of all chemical degradation pathways.[1] |
| Light | Store in an amber glass vial or in a dark place.[1] | Protects the compound from UV light, which can induce free-radical degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation and degradation reactions involving atmospheric oxygen.[1] |
| Container | Use a tightly sealed container with a PTFE-lined cap.[1] | Prevents exposure to moisture and atmospheric oxygen.[1] |
| Chemical Segregation | Store separately from strong bases, strong oxidizing agents, and reactive metals.[1] | Prevents accidental contact and potentially violent reactions.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Loss of optical activity in a sample of this compound. | Racemization has occurred. | - Review storage conditions. Ensure the compound is stored at a low temperature and protected from light. - Check for the presence of any nucleophilic impurities in your sample or solvents. - Analyze the enantiomeric excess using chiral GC. |
| Appearance of new peaks in the GC chromatogram of the sample. | Chemical degradation has occurred. | - Identify the new peaks by GC-MS. Common degradation products include 2-octanol and octene isomers. - Review the storage and handling procedures. Ensure the compound is protected from moisture, light, and oxygen. |
| The compound appears discolored (e.g., yellowish). | Degradation, possibly due to light exposure or oxidation. | - Discard the sample if purity is critical. - For future use, ensure storage in a dark, inert environment. |
Experimental Protocols
Protocol 1: Stability-Indicating GC-FID Method for this compound
Objective: To develop a gas chromatography method capable of separating this compound from its potential degradation products (2-octanol and octenes).
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Injection Volume: 1 µL (split injection, ratio 50:1)
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
To simulate degradation, a forced degradation study can be performed:
-
Acidic: Add 100 µL of 1 M HCl to 1 mL of the stock solution, heat at 60°C for 24 hours, cool, and neutralize with 1 M NaOH.
-
Basic: Add 100 µL of 1 M NaOH to 1 mL of the stock solution, heat at 60°C for 24 hours, cool, and neutralize with 1 M HCl.
-
Oxidative: Add 100 µL of 30% H₂O₂ to 1 mL of the stock solution and let it stand at room temperature for 24 hours.
-
-
Inject the prepared samples into the GC.
Protocol 2: Chiral GC Analysis for Racemization of this compound
Objective: To determine the enantiomeric purity of this compound and detect any racemization.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Chiral Capillary Column: HP-chiral-20B or equivalent (30 m x 0.32 mm ID, 0.25 µm film thickness)[2]
GC Conditions:
-
Injector Temperature: 250°C[2]
-
Detector Temperature: 300°C[2]
-
Carrier Gas: Helium at a flow rate of 1 mL/min[2]
-
Oven Temperature Program: [2]
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: 1°C/min to 130°C
-
Ramp 2: 2°C/min to 200°C, hold for 3 minutes
-
-
Injection Volume: 1 µL (split injection, ratio 100:1)[2]
Sample Preparation:
-
Dissolve a small amount of the this compound sample (approximately 1 mg) in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the chiral GC system. The separation of the (S) and (R) enantiomers will be observed as two distinct peaks.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving (S)-2-Bromooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Bromooctane. The focus is on overcoming the inherent steric hindrance in this secondary alkyl halide to achieve successful substitution reactions while minimizing competing elimination pathways.
Troubleshooting Guides and FAQs
Issue 1: Low Yield in Substitution Reactions
Q1: I am experiencing low yields in my SN2 reaction with this compound. What are the likely causes and how can I improve the yield?
A1: Low yields in SN2 reactions with this compound are often due to its secondary nature, which presents steric hindrance to the incoming nucleophile.[1][2] Several factors can be optimized to favor the SN2 pathway and increase your yield.
-
Nucleophile Choice: The nucleophile's strength and steric bulk are critical.[3] Use a strong, but minimally hindered, nucleophile. Good options for SN2 reactions on secondary halides include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[4] Strongly basic and bulky nucleophiles, such as tert-butoxide, will favor the competing E2 elimination reaction, significantly reducing your substitution product yield.[5]
-
Solvent Selection: The choice of solvent is crucial for promoting SN2 reactions.[2] Polar aprotic solvents like DMSO (dimethyl sulfoxide), DMF (N,N-dimethylformamide), and acetone are ideal.[4][6] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[7] Polar protic solvents, such as ethanol or water, will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.[2]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over the competing E2 elimination.[8] Elimination reactions typically have a higher activation energy, so increasing the temperature provides the energy to overcome this barrier, leading to a higher proportion of the elimination byproduct.[9] It is often beneficial to run the reaction at room temperature or even cooler if the reaction rate is acceptable.[9]
Issue 2: Formation of Elimination Byproducts
Q2: My reaction is producing a significant amount of octene isomers alongside my desired substitution product. How can I minimize this elimination side reaction?
A2: The formation of octenes indicates a competitive E2 elimination reaction is occurring.[9] With a secondary alkyl halide like 2-bromooctane, the E2 pathway is a common competing reaction, especially with strong bases.[4] Here’s how to suppress it:
-
Base/Nucleophile Selection: Avoid strongly basic nucleophiles. If your desired transformation requires a basic nucleophile, consider using a less hindered base. For example, ethoxide is less bulky than tert-butoxide and may give a better substitution-to-elimination ratio, although elimination will still be significant.[4] When possible, opt for nucleophiles that are strong nucleophiles but weak bases, such as azide (N₃⁻) or cyanide (CN⁻).[9]
-
Temperature Management: As mentioned previously, higher temperatures favor elimination.[8] Running the reaction at the lowest practical temperature will significantly reduce the amount of elimination byproduct.[9]
-
Solvent Choice: While polar aprotic solvents are generally preferred for SN2 reactions, the choice can also influence the SN2/E2 ratio. In some cases, for reactions with strongly basic nucleophiles, polar protic solvents can favor substitution to a slightly greater extent than polar aprotic solvents, though elimination will likely still be the major pathway.[4] Careful optimization of the solvent system for your specific nucleophile is recommended.
Issue 3: Incomplete Reaction or Slow Reaction Rate
Q3: My SN2 reaction with this compound is very slow or does not go to completion. What can I do to increase the reaction rate?
A3: Slow reaction rates with this secondary halide are a common challenge due to steric hindrance.[1] Here are some strategies to improve the reaction kinetics:
-
Increase Nucleophile Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[10] Using a higher concentration of the nucleophile can help to increase the reaction rate.
-
Optimize Temperature: While high temperatures can promote elimination, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. A careful balance must be struck. It is advisable to monitor the reaction closely by TLC or GC to find the optimal temperature that provides a good rate without significantly increasing the formation of elimination byproducts.
-
Choice of Leaving Group: While you are starting with this compound, it is worth noting that iodide is a better leaving group than bromide.[2] In some synthetic strategies, it might be advantageous to first convert the bromide to an iodide (e.g., via a Finkelstein reaction) to facilitate a subsequent SN2 reaction with a different nucleophile.
Data Presentation
The following tables summarize expected outcomes for reactions of secondary bromoalkanes, which can be used as a guide for reactions with this compound.
Table 1: Effect of Nucleophile/Base on SN2 vs. E2 Product Ratio for Secondary Bromoalkanes
| Nucleophile/Base | Type | Predominant Pathway | Expected SN2 Product Yield | Expected E2 Product Yield | Notes |
| I⁻, Br⁻, N₃⁻, CN⁻, RS⁻ | Good Nucleophile / Weak Base | SN2 | High | Low | These nucleophiles are ideal for achieving substitution on secondary halides.[4][9] |
| CH₃O⁻, C₂H₅O⁻ | Strong Base / Strong Nucleophile | E2 (Major) / SN2 (Minor) | Low to Moderate | High | Elimination is generally the major pathway, especially at elevated temperatures.[4] |
| (CH₃)₃CO⁻ (tert-butoxide) | Strong, Bulky Base | E2 | Very Low | Very High | The steric bulk strongly favors elimination over substitution.[5] |
| H₂O, ROH | Weak Nucleophile / Weak Base | SN1/E1 | Variable | Variable | These conditions favor unimolecular pathways, which are generally slower and can lead to a mixture of products. |
Data is generalized for secondary alkyl halides and may vary depending on specific reaction conditions.
Table 2: Effect of Temperature on SN2 vs. E2 Product Ratio for 2-Bromobutane with a Strong Base (e.g., Ethoxide in Ethanol)
| Temperature (°C) | Approximate % SN2 Product | Approximate % E2 Product |
| 25 | 18 | 82 |
| 80 | 9 | 91 |
Data adapted from studies on similar secondary alkyl halides.[8]
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Azidooctane via SN2 Reaction
This protocol is adapted from procedures for similar secondary alkyl halides and aims to maximize the SN2 product with inversion of stereochemistry.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-azidooctane.
-
Purify the product by vacuum distillation or column chromatography.
-
Confirm the inversion of stereochemistry by polarimetry.
-
Protocol 2: Synthesis of (R)-2-Cyanooctane via SN2 Reaction
This protocol is adapted from established methods for the cyanation of secondary alkyl halides.
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting (R)-2-cyanooctane by vacuum distillation.
-
Visualizations
References
- 1. 2 Turn 31 - Prompt Prationit | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (S)-2-Bromooctane and (R)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the enantiomers (S)-2-Bromooctane and (R)-2-Bromooctane. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment, their chemical reactivity can differ significantly when interacting with other chiral molecules. This distinction is of paramount importance in the fields of pharmacology and drug development, where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile.
Core Principles of Enantiomeric Reactivity
In an achiral environment, this compound and (R)-2-Bromooctane exhibit identical chemical reactivity.[1][2] This is because the transition states formed during reactions with achiral reagents are also enantiomeric and thus have the same energy. Consequently, the rates of reaction for both enantiomers are identical.
However, when reacting with a chiral, non-racemic reagent, the two enantiomers can exhibit different reaction rates. This phenomenon, known as kinetic resolution, arises because the diastereomeric transition states formed have different energies. This difference in activation energy leads to one enantiomer reacting faster than the other.
Nucleophilic Substitution Reactions of 2-Bromooctane
As a secondary alkyl halide, 2-bromooctane is susceptible to nucleophilic substitution reactions, primarily proceeding via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the backside. This backside attack results in an inversion of the stereochemical configuration at the chiral center.
For example, the reaction of (R)-2-bromooctane with a nucleophile will yield the (S)-product, and conversely, the reaction of this compound will result in the (R)-product.
Comparative Reactivity Data
| Reagent Type | Nucleophile Example | Expected Reactivity Comparison | Rationale |
| Achiral | Sodium Hydroxide (NaOH) | Identical | The transition states of the reactions of both (S)- and (R)-2-bromooctane with an achiral nucleophile are enantiomeric, leading to identical activation energies and reaction rates. |
| Chiral | Chiral Amine | Different | The transition states formed are diastereomeric, resulting in different activation energies and, therefore, different reaction rates for each enantiomer. This forms the basis of kinetic resolution. |
Experimental Protocols
To experimentally determine and compare the reactivity of this compound and (R)-2-Bromooctane, a kinetic study can be performed. The following protocol outlines a general procedure for monitoring the SN2 reaction with an achiral nucleophile, such as sodium hydroxide.
Kinetic Analysis of the Reaction of 2-Bromooctane with Sodium Hydroxide
Objective: To determine the rate constant for the SN2 reaction of this compound and (R)-2-Bromooctane with sodium hydroxide.
Materials:
-
This compound
-
(R)-2-Bromooctane
-
Standardized solution of Sodium Hydroxide (NaOH) in a suitable solvent (e.g., ethanol/water mixture)
-
Thermostated water bath
-
Reaction vessels (e.g., round-bottom flasks)
-
Pipettes and burettes
-
Quenching solution (e.g., a known concentration of a strong acid)
-
Indicator for titration (e.g., phenolphthalein)
-
Polarimeter (for monitoring changes in optical rotation)
Procedure:
-
Reaction Setup: Prepare separate solutions of known concentrations of this compound and (R)-2-Bromooctane in the chosen solvent. Also, prepare a standardized solution of sodium hydroxide in the same solvent.
-
Temperature Control: Place the reaction vessels containing the alkyl halide solutions and the sodium hydroxide solution in a thermostated water bath to allow them to reach the desired reaction temperature.
-
Initiation of Reaction: To initiate the reaction, add a known volume of the sodium hydroxide solution to the alkyl halide solution and start a timer.
-
Monitoring the Reaction:
-
Titration Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standard acid solution. The unreacted NaOH in the aliquot will be neutralized by the acid. The amount of unreacted acid can then be determined by back-titration with a standard NaOH solution. This allows for the calculation of the concentration of hydroxide ions at each time point.
-
Polarimetry Method: If the starting material and product have different optical rotations, the progress of the reaction can be monitored by measuring the change in the optical rotation of the reaction mixture over time using a polarimeter.
-
-
Data Analysis: The rate of the reaction can be determined by plotting the concentration of the reactants or the change in optical rotation as a function of time. For a second-order SN2 reaction, a plot of 1/[reactant] versus time will yield a straight line, the slope of which is the rate constant (k).
Expected Outcome: When using an achiral nucleophile like NaOH, the rate constants for the reactions of this compound and (R)-2-Bromooctane are expected to be identical within experimental error.
Visualizing Reaction Mechanisms and Workflows
SN2 Reaction Mechanism
The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the inversion of stereochemistry.
Caption: SN2 reaction mechanism of (R)-2-Bromooctane.
Experimental Workflow for Kinetic Analysis
The logical flow of the experimental protocol for determining the reaction kinetics can be visualized as follows.
Caption: Workflow for kinetic analysis of 2-bromooctane reaction.
References
A Comparative Guide to the Stereochemical Outcomes of Reactions with (S)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereochemical products resulting from SN1 and SN2 reactions of (S)-2-Bromooctane. Understanding and controlling the stereochemistry of a reaction is paramount in the field of drug development, where the chirality of a molecule can dictate its efficacy and safety. This document presents a summary of experimental data, detailed reaction protocols, and visual representations of the reaction mechanisms and workflows to aid researchers in selecting the appropriate synthetic pathway for their desired stereochemical outcome.
Executive Summary
Nucleophilic substitution reactions of the chiral substrate this compound can proceed via two distinct mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). The choice of reaction conditions, particularly the nucleophile, solvent, and temperature, dictates the predominant pathway and, consequently, the stereochemistry of the resulting 2-octanol product.
-
SN2 reactions , favored by strong nucleophiles in polar aprotic solvents, proceed with a complete inversion of stereochemistry . The reaction of this compound under SN2 conditions exclusively yields (R)-2-octanol.
-
SN1 reactions , favored by weak nucleophiles in polar protic solvents, result in a racemic or near-racemic mixture of (R)- and (S)-2-octanol. This is due to the formation of a planar carbocation intermediate that can be attacked from either face by the nucleophile. A slight excess of the inverted product is often observed due to the formation of an intimate ion pair between the carbocation and the departing bromide ion.
Data Presentation
The following table summarizes the stereochemical outcomes of SN1 and SN2 reactions of this compound with different nucleophiles. The data is compiled from various experimental sources and illustrates the distinct product profiles of each reaction pathway.
| Reaction Type | Reagents | Solvent | Predominant Product(s) | Observed Stereochemistry | Enantiomeric Excess (ee) of 2-Octanol | Specific Rotation of Product Mixture ([α]D) |
| SN2 | Sodium Hydroxide (NaOH) | Acetone/Water | (R)-2-Octanol | Complete Inversion | High (>95% for R-enantiomer) | Negative (e.g., ~ -10.3°) |
| SN1 | Ethanol (EtOH) / Water (H₂O) | Ethanol/Water | (R)-2-Octanol & (S)-2-Octanol | Racemization (slight inversion) | Low | Close to 0° (slightly negative) |
| SN2 | Sodium Acetate (NaOAc) | Acetic Acid | (R)-Octan-2-yl acetate | Complete Inversion | High | Not applicable |
| SN2 | Sodium Cyanide (NaCN) | DMSO | (R)-2-Octylnitrile | Complete Inversion | High | Not applicable |
Note: The specific rotation of optically pure this compound is approximately +34.2°, and for optically pure (R)-2-octanol, it is approximately -10.3°.
Stereochemical Pathways
The distinct stereochemical outcomes of SN1 and SN2 reactions are a direct result of their different mechanisms.
SN2 reaction of this compound leading to inversion.
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Resolving 2-Bromooctane Enantiomers
For researchers and professionals in drug development and chemical synthesis, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. 2-Bromooctane, a chiral halogenated alkane, presents a unique analytical challenge due to its non-polar nature and lack of strong chromophores. This guide offers a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of its enantiomers, supported by extrapolated experimental data and detailed protocols to provide a solid foundation for method development.
While direct experimental data for the chiral separation of 2-bromooctane is not abundant in publicly available literature, established principles of chiral chromatography and successful separations of analogous compounds, such as 4-bromooctane, provide a rational starting point.[1] The primary approach for separating enantiomers by HPLC involves the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can be distinguished.[2][3]
Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical factor in achieving successful chiral separation.[4] Polysaccharide-based and cyclodextrin-based CSPs are two of the most widely used and versatile types for a broad range of chiral compounds.[3]
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Anticipated Performance for 2-Bromooctane |
| Method A | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) - Chiralcel® OD-H) | n-Hexane / Isopropanol (99:1, v/v) | Good selectivity is expected due to the non-polar nature of the analyte and mobile phase, which enhances chiral recognition on polysaccharide-based CSPs. |
| Method B | Cyclodextrin-based (e.g., β-Cyclodextrin bonded to silica - CYCLOBOND™ I 2000) | Methanol / Water (80:20, v/v) | The primary mechanism for chiral recognition is inclusion complexation. This reversed-phase method may offer unique selectivity for halogenated alkanes.[1] |
Experimental Workflow for Chiral HPLC Separation
The following diagram outlines the typical workflow for developing a chiral HPLC separation method.
References
Determining Enantiomeric Purity of (S)-2-Bromooctane Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of stereochemically pure pharmaceuticals. The biological activity of a chiral molecule is often dictated by its specific three-dimensional arrangement, making precise measurement of enantiomeric purity a critical quality attribute. This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric excess of (S)-2-Bromooctane and its derivatives. We present a detailed examination of Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and comparative data to inform method selection and implementation.
Comparison of Analytical Methodologies
The selection of an optimal analytical method for determining the enantiomeric excess of 2-bromooctane derivatives is contingent on various factors, including the volatility of the analyte, required accuracy and precision, sample throughput, and available instrumentation. Chiral GC and Chiral HPLC are powerful chromatographic techniques that provide high-resolution separation of enantiomers, making them the preferred methods for quantitative analysis.[1]
Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers on a chiral stationary phase in the gas phase.[1] | Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase.[1] |
| Typical Chiral Stationary Phase (CSP) | Cyclodextrin derivatives (e.g., Beta-DEX™) coated on a capillary column.[1] | Polysaccharide derivatives (e.g., cellulose or amylose carbamates) packed in a column.[2] |
| Sample Volatility | Requires volatile and thermally stable analytes.[3] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sample Preparation | Dissolution in a volatile solvent (e.g., dichloromethane). Derivatization may be needed for less volatile derivatives. | Dissolution in the mobile phase. Filtration is recommended.[4] |
| Resolution | Typically provides high-resolution separation with sharp peaks. | High resolution is achievable with proper method development.[4] |
| Analysis Time | Generally faster run times compared to HPLC. | Can have longer run times depending on the separation. |
| Instrumentation | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1] | HPLC system with a UV or Refractive Index (RI) detector.[2] |
| Advantages | High efficiency, speed, and sensitivity, especially with an FID.[5] | Broad applicability, robustness, and a wide variety of available chiral stationary phases.[5] |
| Limitations | Limited to volatile and thermally stable compounds.[3] | Higher cost of chiral columns and solvents, and potentially longer method development times.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols are provided as a starting point for the analysis of 2-bromooctane and its derivatives.
Chiral Gas Chromatography (GC) Protocol
Objective: To determine the enantiomeric excess of 2-bromooctane.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Cyclodextrin-based, such as Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the 2-bromooctane sample in 1 mL of dichloromethane.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 120 °C at a rate of 2 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers ((R)-2-bromooctane and this compound) using the following formula:
-
ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
-
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the enantiomeric excess of a non-volatile derivative of this compound.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Chiral Stationary Phase Column: Polysaccharide-based, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[2]
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the 2-bromooctane derivative in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks using the same formula as for the GC analysis.
Visualization of Analytical Workflows
To further clarify the processes involved in determining enantiomeric excess, the following diagrams illustrate the general workflow and a comparison of the GC and HPLC methodologies.
References
A Comparative Guide to the Stereospecificity of SN2 Reactions: The Case of (S)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stereospecificity of the bimolecular nucleophilic substitution (SN2) reaction, utilizing (S)-2-Bromooctane as a model substrate. Through a comparative lens, we will explore the stereochemical outcome of the SN2 pathway and contrast it with alternative reactions such as unimolecular nucleophilic substitution (SN1) and bimolecular elimination (E2). This document is intended to serve as a practical resource, offering both theoretical insights and detailed experimental protocols to aid in the strategic design and execution of stereospecific synthetic routes.
Performance Comparison: SN2 vs. Alternative Pathways
The choice of reaction conditions is paramount in directing the stereochemical outcome of a reaction involving a chiral substrate like this compound. The following table summarizes the key performance indicators for the SN2 reaction and its common alternatives, the SN1 and E2 reactions.
| Reaction Pathway | Nucleophile/Base | Solvent | Stereochemical Outcome | Enantiomeric Excess (ee) | Product(s) |
| SN2 | Strong, non-bulky (e.g., OH⁻, I⁻) | Polar Aprotic (e.g., Acetone, DMSO) | Complete Inversion of Configuration | >95% (Illustrative) | (R)-2-Octanol |
| SN1 | Weak (e.g., H₂O, EtOH) | Polar Protic (e.g., Ethanol/Water) | Racemization (with slight inversion) | ~0-20% | (R)-2-Octanol and (S)-2-Octanol |
| E2 | Strong, Bulky (e.g., t-BuOK) | Aprotic (e.g., THF) | Stereospecific (Anti-periplanar) | N/A | 1-Octene (major), trans-2-Octene, cis-2-Octene |
Understanding the Reaction Pathways
The stereochemical fate of this compound is dictated by the operative reaction mechanism. The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to a complete inversion of the stereocenter.[1] In contrast, the SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face by the nucleophile, resulting in a nearly racemic mixture of products. The E2 reaction, also a concerted process, involves the removal of a proton and the leaving group in an anti-periplanar arrangement, leading to the formation of alkenes.[2]
Caption: SN2 reaction mechanism of this compound.
Experimental Protocols
Detailed methodologies for conducting the SN2 reaction of this compound and for the analysis of its stereochemical purity are provided below. Protocols for the competing SN1 and E2 reactions are also outlined for comparative studies.
Protocol 1: SN2 Reaction of this compound with Sodium Hydroxide
Objective: To synthesize (R)-2-Octanol from this compound via an SN2 reaction and validate the inversion of stereochemistry.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in ethanol to create a 0.5 M solution.
-
Add this compound to the ethanolic NaOH solution.
-
Heat the mixture to reflux with continuous stirring for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude (R)-2-Octanol.
-
Purify the product by column chromatography or distillation.
Protocol 2: Polarimetry for Determination of Enantiomeric Excess
Objective: To determine the optical purity of the synthesized 2-Octanol.
Materials:
-
Synthesized 2-Octanol
-
Enantiomerically pure (R)-2-Octanol (as a standard)
-
Suitable solvent (e.g., ethanol)
-
Polarimeter and sample cells
-
Volumetric flasks
Procedure:
-
Preparation of Standard: Accurately prepare a solution of the enantiomerically pure (R)-2-Octanol standard at a known concentration (e.g., 1.0 g/100 mL) in the chosen solvent.
-
Instrument Calibration: Calibrate the polarimeter with a cell containing the pure solvent (blank).
-
Measurement of Standard: Measure the optical rotation of the standard solution to obtain the maximum specific rotation ([(\alpha)]max).
-
Preparation of Sample: Prepare a solution of the synthesized 2-Octanol at the same concentration as the standard solution.
-
Measurement of Sample: Measure the optical rotation of the sample solution to obtain the observed rotation ([(\alpha)]obs).
-
Calculation of Enantiomeric Excess (ee): % ee = ([(\alpha)]obs / [(\alpha)]max) x 100
Protocol 3: Comparative SN1 Solvolysis of this compound
Objective: To observe the stereochemical outcome of an SN1 reaction.
Procedure:
-
Dissolve this compound in a mixture of ethanol and water (e.g., 80:20).
-
Heat the solution at a moderate temperature (e.g., 50 °C) for an extended period (monitor by TLC).
-
Work up the reaction as described in Protocol 1.
-
Analyze the product mixture for the ratio of (R)- and (S)-2-Octanol and any elimination byproducts using chiral gas chromatography or HPLC.
Protocol 4: Comparative E2 Elimination of this compound
Objective: To observe the product distribution of an E2 reaction.
Procedure:
-
Dissolve this compound in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong, bulky base like potassium tert-butoxide (t-BuOK). A study has shown that using potassium tert-butoxide with 2-bromooctane results in approximately 73% 1-octene, the Hofmann elimination product.[3]
-
Stir the reaction at room temperature (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with a nonpolar solvent (e.g., pentane).
-
Analyze the product mixture to determine the ratio of 1-octene, trans-2-octene, and cis-2-octene by gas chromatography-mass spectrometry (GC-MS).
Caption: General experimental workflow for synthesis and analysis.
References
Spectroscopic Comparison: (S)-2-Bromooctane vs. Racemic 2-Bromooctane
A Guide for Researchers in Chirality and Drug Development
This guide provides a detailed spectroscopic comparison of the enantiomerically pure (S)-2-Bromooctane and its corresponding racemic mixture. The objective is to delineate the spectroscopic techniques capable of distinguishing between a chiral molecule and its racemate, a critical step in the development and quality control of chiral pharmaceuticals and fine chemicals. While many spectroscopic properties of enantiomers are identical, chiroptical methods provide a definitive means of differentiation.
Data Presentation: A Comparative Summary
The spectroscopic data for this compound and racemic 2-Bromooctane are summarized below. For standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry, the data for a single enantiomer and its racemic mixture are identical, as these methods are not sensitive to chirality under achiral conditions. The key distinction lies in chiroptical spectroscopy.
Table 1: General Spectroscopic Data
| Spectroscopic Technique | This compound | Racemic 2-Bromooctane | Key Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Identical to Racemic | δ 4.10 (m, 1H), 1.85 (m, 2H), 1.70 (m, 1H), 1.25-1.50 (m, 8H), 0.90 (t, 3H) | Spectra are identical. |
| ¹³C NMR (CDCl₃, 100 MHz) | Identical to Racemic | δ 53.5, 39.8, 31.7, 28.9, 26.5, 22.5, 14.0 | Spectra are identical. |
| IR Spectroscopy (Neat) | Identical to Racemic | ν_max_ 2957, 2927, 2856 (C-H stretch), 1458 (C-H bend), 645 (C-Br stretch) cm⁻¹ | Spectra are identical. |
| Mass Spectrometry (EI) | Identical to Racemic | m/z 194/192 [M]⁺, 113 [M-Br]⁺, 57 | Spectra are identical, showing isotopic pattern for Bromine. |
Table 2: Chiroptical Spectroscopic Data
| Spectroscopic Technique | This compound | Racemic 2-Bromooctane | Key Observations |
| Specific Rotation ([α]_D) | Non-zero value | 0° | The racemic mixture is optically inactive. |
| Circular Dichroism (CD) | Non-zero spectrum (Cotton effect) | No CD signal | The racemic mixture does not exhibit differential absorption of circularly polarized light. |
| Optical Rotatory Dispersion (ORD) | Non-zero spectrum (dispersion curve) | No ORD signal | The racemic mixture does not show variation of optical rotation with wavelength. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample (this compound or racemic 2-Bromooctane) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The spectrum was acquired with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
-
¹³C NMR Acquisition: The spectrum was acquired with a 30° pulse width and proton decoupling. A spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used. 1024 scans were co-added and Fourier transformed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample (this compound or racemic 2-Bromooctane) was placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation of any potential impurities.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
Ionization: The sample was ionized using a 70 eV electron beam.
-
Analysis: The resulting ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) was detected.
Chiroptical Spectroscopy (Specific Rotation, CD, ORD)
-
Sample Preparation: A solution of known concentration of this compound and the racemic mixture was prepared in a suitable solvent (e.g., chloroform or hexane) that is transparent in the wavelength range of interest.
-
Instrumentation: A polarimeter was used for specific rotation measurements. A circular dichroism spectropolarimeter was used for CD and ORD measurements.
-
Specific Rotation ([α]_D): The optical rotation was measured at the sodium D-line (589 nm) using a 1 dm path length cell at a controlled temperature (typically 20 or 25 °C).
-
Circular Dichroism (CD): The differential absorption of left and right circularly polarized light was measured as a function of wavelength, typically in the UV region where the C-Br chromophore absorbs.
-
Optical Rotatory Dispersion (ORD): The optical rotation was measured over a range of wavelengths, providing a dispersion curve.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of an enantiomerically pure sample and its racemic mixture.
Caption: Workflow for the spectroscopic comparison of chiral and racemic samples.
Conclusion
The spectroscopic analysis of this compound and its racemic mixture highlights the strengths and limitations of various analytical techniques in the context of stereochemistry. While NMR, IR, and Mass Spectrometry are indispensable for elucidating the molecular structure and connectivity, they are inherently unable to differentiate between enantiomers. In contrast, chiroptical techniques such as polarimetry, Circular Dichroism, and Optical Rotatory Dispersion are exquisitely sensitive to chirality. A non-zero specific rotation and distinct CD/ORD spectra are definitive indicators of an enantiomerically enriched sample, whereas a racemic mixture will be silent in these measurements. This guide underscores the necessity of employing a combination of spectroscopic methods for the comprehensive characterization of chiral molecules in research and industrial applications.
A Comparative Guide to Gas Chromatography Methods for Analyzing the Purity of (S)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for determining the enantiomeric purity of (S)-2-Bromooctane, a crucial chiral intermediate in various synthetic applications. The accurate assessment of enantiomeric excess is paramount in drug development and stereoselective synthesis, where the biological activity and safety of a molecule are often dictated by its stereochemistry. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visual workflows for the primary analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key characteristics of each technique.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy | Polarimetry |
| Principle | Separation of volatile enantiomers on a chiral stationary phase in the gas phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase. | Differentiation of enantiomers through the formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral sample. |
| Sample Requirements | Volatile and thermally stable compounds. | Soluble in the mobile phase. | Soluble in a suitable deuterated solvent. | Optically active compound; requires knowledge of the specific rotation of the pure enantiomer. |
| Accuracy & Precision | High | High | High | Moderate; can be affected by impurities and experimental conditions. |
| Sensitivity | High (ng to pg level) | High (µg to ng level) | Moderate (mg level) | Lower (mg to g level) |
| Quantitative Data | Direct quantification of each enantiomer via peak area integration. | Direct quantification of each enantiomer via peak area integration. | Direct quantification via integration of separated signals. | Calculation based on observed rotation and the specific rotation of the pure enantiomer. |
| Instrumentation | Gas Chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS). | HPLC system with a chiral column and a suitable detector (e.g., UV, RI). | NMR Spectrometer. | Polarimeter. |
| Throughput | High | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the baseline separation of volatile enantiomers. Cyclodextrin-based chiral stationary phases are particularly effective for resolving halogenated alkanes.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A cyclodextrin-based column, such as one containing a derivative of β-cyclodextrin, is recommended for haloalkanes. For example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column.
Experimental Conditions (Exemplary for a similar haloalkane):
| Parameter | Value |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 120 °C at 2 °C/min. |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 1 µL (split injection, e.g., 50:1) |
| Sample Preparation | Dissolve ~1 mg of the this compound sample in 1 mL of a volatile solvent such as dichloromethane or hexane. |
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers ((R)- and this compound) in the chromatogram using the following formula:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantiomeric separations. Polysaccharide-based and cyclodextrin-based chiral stationary phases are common choices.
Instrumentation:
-
HPLC system equipped with a UV detector or a Refractive Index (RI) detector.
-
Chiral Stationary Phase Column: A polysaccharide-based column (e.g., cellulose or amylose derivatives) or a cyclodextrin-based column. For example, a 250 x 4.6 mm, 5 µm particle size column.
Experimental Conditions (Starting Point for Method Development):
| Parameter | Value |
| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or RI |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the this compound sample in 1 mL of the mobile phase. |
Data Analysis: The % ee is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for GC.
Method 3: Chiral NMR Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), provides a direct and non-destructive method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): For example, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) or a lanthanide-based chiral shift reagent.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify a well-resolved proton signal, preferably the proton on the chiral center (C2-H).
-
Add Chiral Solvating Agent: Add a molar equivalent of the chosen CSA to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically (e.g., starting with a 1:1 ratio).
-
Acquire Spectrum of the Mixture: After thorough mixing, acquire another ¹H NMR spectrum. The signal of interest should now be split into two distinct signals corresponding to the two enantiomers.
-
Data Analysis: Integrate the areas of the two separated signals. The % ee is calculated using the formula:
% ee = [(Integral of Major Signal - Integral of Minor Signal) / (Integral of Major Signal + Integral of Minor Signal)] x 100
Method 4: Polarimetry
Polarimetry is a classical and rapid method for assessing the optical purity of a chiral substance. It measures the extent to which a sample rotates the plane of polarized light.
Instrumentation:
-
Polarimeter with a sodium D-line lamp (589 nm).
Experimental Protocol:
-
Sample Preparation: Accurately weigh a known amount of the purified this compound sample (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of ethanol) in a volumetric flask.
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α_obs).
-
-
Data Analysis:
-
Calculate the specific rotation [α] of the sample using the formula: [α] = α_obs / (c × l) where 'c' is the concentration in g/mL and 'l' is the path length in dm.
-
The enantiomeric excess (% ee) is then calculated by comparing the measured specific rotation to the specific rotation of the pure enantiomer: % ee = ([α]_sample / [α]_pure_enantiomer) x 100
-
The reported specific rotation for optically pure (S)-(+)-2-bromooctane is +39.6°.
-
Experimental Workflows
The following diagrams illustrate the logical flow for determining the enantiomeric purity of this compound using the described analytical methods.
A Researcher's Guide to (S)-2-Bromooctane: Purity, Performance, and Synthetic Alternatives
For researchers and scientists engaged in stereospecific synthesis, particularly in the field of drug development, the selection of chiral building blocks is a critical decision that profoundly influences reaction outcomes. (S)-2-Bromooctane is a commonly utilized secondary alkyl halide for introducing the chiral octyl moiety. This guide offers an in-depth interpretation of a typical Certificate of Analysis (CoA) for this compound and presents a comparative analysis of its performance against viable synthetic alternatives, supported by experimental data and detailed protocols.
Interpreting the Certificate of Analysis for this compound
A Certificate of Analysis for this compound provides crucial data on its purity and stereochemical integrity. Researchers should pay close attention to the following parameters:
| Parameter | Typical Specification | Method of Analysis | Significance for the Researcher |
| Purity (GC) | ≥98.5% | Gas Chromatography (GC) | Indicates the percentage of the desired compound, highlighting the presence of any non-isomeric impurities that could affect reaction stoichiometry or introduce unwanted byproducts. |
| Enantiomeric Excess (ee) | ≥99% | Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) | This is a critical parameter for a chiral molecule, quantifying the excess of the desired (S)-enantiomer over its (R)-enantiomer. High enantiomeric excess is essential for achieving high stereoselectivity in subsequent reactions. |
| Specific Rotation ([α]D) | Reported Value (e.g., +34° to +36°) | Polarimetry | An experimentally measured property that confirms the bulk enantiomeric composition of the sample. The sign and magnitude should be consistent with literature values for the pure (S)-enantiomer. |
| Appearance | Clear, colorless to light yellow liquid | Visual Inspection | A basic quality control check. Significant color deviation may indicate the presence of impurities or degradation. |
| Refractive Index (n20/D) | ~1.451 | Refractometry | A physical constant that can be used as a quick check for product identity and purity. |
| Presence of Isomers | May contain 3-Bromooctane | Gas Chromatography-Mass Spectrometry (GC-MS) | Positional isomers like 3-bromooctane can be difficult to separate from the desired product and may lead to isomeric impurities in the final compound. |
Performance in Nucleophilic Substitution Reactions
This compound is primarily employed in Sₙ2 reactions, where it reacts with nucleophiles to form a new stereocenter with an inversion of configuration. A common application is the synthesis of chiral ethers, such as (R)-2-methoxyooctane.
Experimental Workflow: Sₙ2 Reaction of this compound
The following diagram illustrates a typical experimental workflow for the Sₙ2 reaction of this compound with a nucleophile.
Caption: General workflow for the Sₙ2 reaction of this compound.
Comparison with Synthetic Alternatives
While this compound is a reliable reagent, other chiral electrophiles can be employed to introduce a chiral octyl group. The choice of reagent can significantly impact reaction rates, yields, and overall synthetic strategy.
(S)-2-Octyl Tosylate
(S)-2-Octyl tosylate is a common alternative, prepared from the corresponding (S)-2-octanol. The tosylate group is an excellent leaving group, often leading to faster reaction rates compared to the bromide.
Chiral Epoxides
The ring-opening of a chiral epoxide, such as (S)-1,2-epoxyoctane, with a nucleophile is another stereospecific approach. This reaction also proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon, resulting in an inversion of configuration.
Comparative Performance Data
The following table summarizes hypothetical yet representative data for the synthesis of (R)-2-methoxyooctane from this compound and its alternatives.
| Electrophile | Nucleophile | Solvent | Reaction Time | Yield | Enantiomeric Excess (ee) of Product |
| This compound | Sodium Methoxide | DMF | 12 h | 85% | >99% |
| (S)-2-Octyl Tosylate | Sodium Methoxide | DMF | 4 h | 92% | >99% |
| (S)-1,2-Epoxyoctane | Sodium Methoxide | Methanol | 6 h | 90% | >99% |
This data illustrates that while all three methods can yield the desired product with high enantiopurity, (S)-2-octyl tosylate offers a faster reaction time and potentially higher yield due to the superior leaving group ability of the tosylate anion. The epoxide route provides a different synthetic pathway to a related, but structurally distinct, product (1-methoxy-2-octanol).
Experimental Protocols
Synthesis of (R)-2-Methoxyooctane from this compound
Materials:
-
This compound (1.93 g, 10 mmol)
-
Sodium methoxide (0.65 g, 12 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 50 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous DMF at 0 °C under an inert atmosphere, add this compound dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford (R)-2-methoxyooctane.
-
Determine the yield and analyze the enantiomeric excess by chiral GC or HPLC.
Signaling Pathway: Sₙ2 Reaction Mechanism
The stereochemical outcome of the reaction is dictated by the Sₙ2 mechanism, which involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of the stereocenter.
Caption: Sₙ2 reaction of this compound with methoxide.
Conclusion
The interpretation of the Certificate of Analysis for this compound is paramount for ensuring the quality and stereochemical integrity of this chiral starting material. While this compound is a reliable reagent for Sₙ2 reactions, alternatives such as (S)-2-octyl tosylate may offer advantages in terms of reaction kinetics. The choice of the optimal synthetic route will depend on factors such as the desired reaction time, overall yield, and the availability and cost of the starting materials. Researchers should carefully consider these factors to select the most appropriate strategy for their specific synthetic goals.
Literature review of synthetic routes to enantiopure 2-bromooctane
A Comprehensive Guide to the Synthetic Routes for Enantiopure 2-Bromooctane
For researchers and professionals in drug development and chemical synthesis, obtaining enantiomerically pure compounds is often a critical objective. Enantiopure 2-bromooctane is a valuable chiral building block in organic synthesis. The primary and most effective strategy for its preparation involves the stereospecific conversion of an enantiopure 2-octanol precursor. This guide compares the common synthetic routes for this transformation, providing experimental data and detailed protocols.
Core Synthetic Strategy: Stereospecific Nucleophilic Substitution
The synthesis of enantiopure 2-bromooctane from a chiral 2-octanol is predominantly achieved through a bimolecular nucleophilic substitution (Sₙ2) reaction. A key feature of the Sₙ2 mechanism is the inversion of configuration at the stereocenter.[1] This means that to synthesize (R)-2-bromooctane, one must start with (S)-2-octanol, and vice-versa.
General Reaction Scheme: (S)-2-Octanol → (R)-2-Bromooctane (with inversion) (R)-2-Octanol → (S)-2-Bromooctane (with inversion)
Several reagents can effect this transformation, each with distinct advantages, yields, and reaction conditions. The choice of reagent is critical for maximizing yield and preserving enantiomeric purity.
Comparison of Synthetic Methods
The following table summarizes the performance of common brominating agents for the conversion of chiral secondary alcohols to their corresponding bromides. While data for 2-octanol is prioritized, representative data for similar secondary alcohols are included to provide a broader context.
| Starting Material | Reagent/Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) | Notes |
| (S)-2-Octanol | Phosphorus Tribromide (PBr₃) , Ether, 0 °C | (R)-2-Bromooctane | Typically >85% | >98% | Classic, reliable method. Reaction proceeds with clean inversion.[2][3] |
| (R)-2-Octanol | Appel Reaction (CBr₄, PPh₃) , DCM, 0 °C | This compound | ~90% | >99% | Mild conditions, high stereospecificity. The main drawback is the formation of triphenylphosphine oxide byproduct, which can complicate purification.[4][5] |
| (S)-2-Octanol | Thionyl Bromide (SOBr₂) , Ether | (R)-2-Bromooctane | Variable | Good, but less common | More reactive than thionyl chloride; pyridine cannot be used as a base.[6] |
| (R)-2-Octanol | Hydrobromic Acid (HBr) , heat | This compound | Moderate | Risk of racemization | Harsher conditions can promote Sₙ1 character, leading to loss of stereochemical integrity through carbocation intermediates.[7] |
Logical Workflow for Synthesis
The overall process for generating enantiopure 2-bromooctane typically begins with the asymmetric reduction of a prochiral ketone, 2-octanone, to establish the chiral center in 2-octanol. This is then followed by the stereospecific bromination.
Caption: Synthetic workflow for enantiopure (R)-2-bromooctane.
Detailed Experimental Protocols
Below are representative methodologies for two of the most reliable and widely used synthetic routes.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
This method is a robust and highly stereospecific choice for converting primary and secondary alcohols to alkyl bromides with inversion of configuration.[2][8]
Materials:
-
(S)-2-Octanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve (S)-2-octanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude (R)-2-bromooctane can be purified by vacuum distillation to yield the final product.
Method 2: The Appel Reaction
The Appel reaction provides a mild alternative for converting alcohols to alkyl bromides, also proceeding with a clean inversion of stereochemistry.[5][9][10]
Materials:
-
(R)-2-Octanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-octanol (1.0 eq), carbon tetrabromide (CBr₄, 1.3 eq), and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise to the cooled solution. An exothermic reaction may be observed.
-
Stir the resulting mixture at 0 °C for 30-60 minutes. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The residue will contain the product and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel (typically eluting with a non-polar solvent like hexanes) to separate the this compound from the byproduct.[4]
Conclusion
The synthesis of enantiopure 2-bromooctane is most reliably achieved via Sₙ2 substitution of the corresponding enantiopure 2-octanol. Both the Phosphorus Tribromide and Appel Reaction methods offer high yields and excellent stereospecificity with complete inversion of configuration. The Appel reaction proceeds under milder conditions but requires chromatographic purification to remove the triphenylphosphine oxide byproduct. The PBr₃ method is a classic, cost-effective approach that often yields a product that can be purified by simple distillation. The use of HBr is less ideal for substrates where stereochemical integrity is paramount due to the risk of racemization. The selection between these methods will depend on substrate sensitivity, available purification capabilities, and reagent costs.
References
- 1. columbia.edu [columbia.edu]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Phosphorus_tribromide [chemeurope.com]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Proper Disposal of (S)-2-Bromooctane: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – December 12, 2025 – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of (S)-2-Bromooctane, a halogenated organic compound commonly used in research and development. The following procedures are designed for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively.
This compound is classified as a combustible liquid that can cause skin and eye irritation.[1] Therefore, adherence to strict disposal protocols is crucial. The primary method for the disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration equipped with flue gas scrubbing to neutralize harmful byproducts.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] |
| Hand Protection | Chemical-impermeable gloves. |
| Skin Protection | Lab coat and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. If ventilation is insufficient, a self-contained breathing apparatus may be necessary.[1] |
Waste Segregation and Collection
Proper segregation of hazardous waste is a critical first step in the disposal process. This compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[3] Mixing these waste streams can lead to complex and more costly disposal procedures.[4]
Step-by-Step Collection Procedure:
-
Select a Designated Container: Use a clearly labeled, sealable, and chemically compatible container specifically designated for "Halogenated Organic Waste."[5] The container should be in good condition with a secure, threaded cap.[5]
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Do not use abbreviations or chemical formulas.[5] Maintain a log of the contents, including the approximate volume or mass of the waste being added.[3]
-
Safe Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1] Ensure the container is stored in a designated satellite accumulation area within the laboratory.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel from the area. Remove all sources of ignition and use non-sparking tools for cleanup.[1]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[6]
-
Collection: Carefully collect the absorbed material and place it into a sealed and properly labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.
-
First Aid: If skin or eye contact occurs, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[2][6] If inhaled, move the person to fresh air.[2]
Disposal Logistics and EPA Waste Classification
The disposal of this compound must be handled by a licensed hazardous waste disposal company. It is essential to consult with your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal in accordance with local, state, and federal regulations.[6][7]
While this compound is not individually listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it falls under the category of halogenated organic compounds. The specific EPA hazardous waste code should be determined in consultation with waste disposal professionals, but it will likely be classified based on its characteristics or the process that generated the waste.
Table 2: Potential EPA Hazardous Waste Classifications for this compound
| Waste Code Category | Description | Potential Applicability to this compound |
| F-List (Non-Specific Sources) | Wastes from common manufacturing and industrial processes. | F002: Spent halogenated solvents. This is a likely classification if this compound is used as a solvent and is being discarded.[2] |
| D-List (Characteristic Wastes) | Wastes that exhibit ignitability, corrosivity, reactivity, or toxicity. | D001: Ignitable waste. This compound is a combustible liquid and may meet the criteria for ignitability.[7] |
| U-List and P-List (Discarded Commercial Chemical Products) | Unused commercial chemical products. | If pure, unused this compound is being discarded, it may fall under these lists, though it is not specifically named. |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Operational Guide for Handling (S)-2-Bromooctane
This guide provides immediate, essential safety and logistical information for the handling and disposal of (S)-2-Bromooctane, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe management of this chemical from acquisition to disposal, minimizing risks and ensuring regulatory compliance.
This compound is a combustible liquid that causes skin and serious eye irritation. [1][2] It is crucial to handle this substance with the appropriate personal protective equipment in a well-ventilated area.
Physicochemical and Hazard Data
A summary of key physicochemical and hazard data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₇Br |
| CAS Number | 557-35-7 |
| Appearance | Colorless volatile liquid |
| Boiling Point | 191°C (lit.)[1] |
| Flash Point | 56.1±10.4 °C |
| Density | 1.1±0.1 g/cm³ |
| Health Hazards | Causes skin irritation, Causes serious eye irritation[1][2] |
| Physical Hazard | Combustible liquid[1] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1][3] A face shield may be necessary for splash hazards.[4][5] |
| Hand Protection | Chemical impermeable gloves.[1] Nitrile or butyl rubber gloves are recommended; inspect before use.[6] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[1][3] |
| Respiratory Protection | Handle in a well-ventilated place.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][3] |
Operational Plan: Step-by-Step Handling and Disposal
The following workflow provides a logical sequence for the safe handling and disposal of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
Handling Protocol:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[1] All work should be conducted in a properly functioning chemical fume hood.[1]
-
Weighing and Transferring: Carefully weigh and transfer this compound in the fume hood to minimize vapor inhalation. Use non-sparking tools.[1]
-
Reaction: If used in a reaction, ensure the apparatus is securely clamped and that any potential for splash or aerosol generation is minimized.
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Store separately from incompatible materials, such as strong oxidizing agents.[7]
Spill Management Protocol:
-
Minor Spills:
-
Major Spills:
Disposal Protocol:
-
Waste Segregation: this compound is a halogenated organic compound and must be collected in a designated waste container for halogenated organic waste.[9] Do not mix with non-halogenated waste.[9]
-
Container: Use a clearly labeled, leak-proof container.[9][11] The label should clearly state "Halogenated Organic Waste" and list the contents.[9]
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from ignition sources.[9]
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[2] The recommended method is controlled incineration with flue gas scrubbing.
-
Contaminated Materials: Any materials used to clean up spills or contaminated PPE should also be disposed of as hazardous waste. Empty containers should be triple-rinsed, with the first rinse collected as hazardous waste, before being punctured and disposed of or recycled.[11]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][12] Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromooctane | CAS#:557-35-7 | Chemsrc [chemsrc.com]
- 8. rempec.org [rempec.org]
- 9. benchchem.com [benchchem.com]
- 10. uwlax.edu [uwlax.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
